molecular formula C26H28Cl2N4O4 B8024891 trans-Ketoconazole CAS No. 142128-58-3

trans-Ketoconazole

Katalognummer: B8024891
CAS-Nummer: 142128-58-3
Molekulargewicht: 531.4 g/mol
InChI-Schlüssel: XMAYWYJOQHXEEK-BVAGGSTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine is a 1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine in which the dioxolane ring has R configuration at positions 2 and 4. It is an enantiomer of a (2S,4S)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-BVAGGSTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83374-59-8, 142128-58-3
Record name trans-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83374-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOCONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Stereochemical Labyrinth of Ketoconazole

Ketoconazole, a cornerstone of antifungal therapy, presents a fascinating challenge in synthetic and purification chemistry due to its stereoisomeric complexity. The molecule possesses two chiral centers on its 1,3-dioxolane ring, giving rise to four stereoisomers: a pair of cis enantiomers ((2S,4R) and (2R,4S)) and a pair of trans enantiomers ((2R,4R) and (2S,4S)). While the commercial drug is a racemic mixture of the cis enantiomers, the trans isomers remain crucial for research, particularly for comparative biological studies and as reference standards.[1] This guide provides a comprehensive walkthrough of the synthetic pathway that yields a mixture of cis and trans diastereomers and, critically, delineates the strategies and methodologies for the successful isolation and purification of the trans-ketoconazole isomers. We will delve into the mechanistic underpinnings of the key reaction steps, offering not just a protocol, but a framework for understanding and optimizing the process.

Strategic Overview: A Convergent Synthesis Approach

The industrial synthesis of ketoconazole is a convergent process, meaning two complex fragments are prepared separately and then joined together in the final stages. This strategy enhances efficiency and allows for the purification of intermediates, which is crucial for the quality of the final active pharmaceutical ingredient (API).

The overall synthesis can be logically dissected into three core stages:

  • Synthesis of the Piperazine Side Chain: Preparation of 1-acetyl-4-(4-hydroxyphenyl)piperazine.

  • Synthesis of the Activated Dioxolane Core: Creation of the key intermediate, an activated cis/trans mixture of the 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane derivative.

  • Coupling and Diastereomer Isolation: The final condensation reaction to form ketoconazole, followed by the critical separation of the desired trans-diastereomers from the cis-diastereomers.

Below is a Graphviz diagram illustrating this strategic workflow.

G cluster_0 Stage 1: Piperazine Side Chain Synthesis cluster_1 Stage 2: Activated Dioxolane Core Synthesis cluster_2 Stage 3: Coupling & Isolation A 4-Hydroxyphenylpiperazine Dihydrobromide B Acetylation A->B Acetic Anhydride, K2CO3 C Intermediate 1: 1-Acetyl-4-(4-hydroxyphenyl)piperazine B->C I Coupling Reaction C->I D 2,4-Dichloroacetophenone E Ketalization with Glycerol D->E p-TsOH F cis/trans Dioxolane Intermediate E->F G Activation (Mesylation/Tosylation) F->G MsCl or TsCl H Intermediate 2: Activated cis/trans Dioxolane G->H H->I J Crude Ketoconazole (cis/trans Mixture) I->J K Isolation of trans-Isomer J->K Preparative Chromatography or Fractional Crystallization L Pure trans-Ketoconazole K->L caption Fig 1. Convergent Synthesis Workflow for trans-Ketoconazole.

Caption: Fig 1. Convergent Synthesis Workflow for trans-Ketoconazole.

Synthesis of Intermediates: Building the Molecular Scaffolds

Intermediate 1: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

This intermediate forms the right-hand portion of the final ketoconazole molecule. Its synthesis is a straightforward N-acetylation of 4-(4-hydroxyphenyl)piperazine.

Causality and Experimental Choices: The reaction typically starts from the dihydrobromide salt of 4-(1-piperazinyl)phenol. A base, such as potassium carbonate, is required to neutralize the salt and deprotonate the secondary amine of the piperazine ring, rendering it nucleophilic.[2] Acetic anhydride is an effective and common acetylating agent. The reaction is often performed in a solvent like 1,4-dioxane under reflux to ensure completion.[2][3] An aqueous workup with a mild base (e.g., sodium bicarbonate) neutralizes any remaining acid and helps precipitate the product.[2][3]

Detailed Experimental Protocol:

  • To a round-bottom flask, add 4-(1-piperazinyl)phenol dihydrobromide (1.0 eq), potassium carbonate (2.5-3.0 eq), and 1,4-dioxane.

  • Add acetic anhydride (1.1-1.2 eq) to the suspension.

  • Heat the mixture to reflux and stir for 24-72 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain a solid residue.

  • Suspend the residue in water and add sodium bicarbonate solution to neutralize.

  • Stir for 30-60 minutes, then collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization from ethanol.[3]

Intermediate 2: Activated cis/trans-Dioxolane Core

This is the most complex part of the synthesis, as it establishes the two critical stereocenters. The process involves creating the dioxolane ring and then "activating" the primary alcohol by converting it into a good leaving group (e.g., a mesylate or tosylate) for the subsequent coupling reaction.[4]

2.2.1 Step 1: Ketalization and Stereochemistry

The reaction of a 2,4-dichloro-substituted α-haloacetophenone with glycerol, typically catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), forms the 1,3-dioxolane ring.[5] This reaction is a classic acetal formation.

Mechanistic Insight and Control of Stereochemistry: The formation of the dioxolane ring from an asymmetrical ketone and glycerol creates two chiral centers at positions C2 and C4. This results in a mixture of diastereomers: cis (where the substituents at C2 and C4 are on the same side of the ring) and trans (where they are on opposite sides). The reaction generally proceeds under thermodynamic control. The cis isomer is often the major product due to its greater thermodynamic stability, which minimizes steric interactions between the bulky 2,4-dichlorophenyl group at C2 and the hydroxymethyl group at C4.[6] However, a significant portion of the trans isomer is invariably formed.

2.2.2 Step 2: Displacement of Halogen and Activation

Following ketalization, the α-halogen is displaced by imidazole. The primary alcohol on the C4-methyl group is then activated. This is a critical step that prepares the intermediate for coupling. The alcohol is converted into a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate), both of which are excellent leaving groups for SN2 reactions.

Detailed Experimental Protocol (Illustrative Pathway):

  • Ketalization: Reflux 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) and glycerol (1.1 eq) in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.[7]

  • Imidazoylation: The crude dioxolane intermediate is reacted with imidazole in a polar aprotic solvent like DMF to displace the bromine.

  • Hydrolysis (if protected): In some patented routes, the primary alcohol is protected (e.g., as a benzoate ester) to improve crystallinity and facilitate the separation of the cis isomer.[5] If this route is taken, the protecting group is removed via saponification (e.g., NaOH in aqueous dioxane).

  • Activation: The resulting alcohol (as a cis/trans mixture) is dissolved in a solvent like dichloromethane or pyridine. The solution is cooled in an ice bath, and methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added, along with a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is stirred until completion (monitored by TLC).

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude activated intermediate as a mixture of cis and trans isomers.

The Coupling Reaction: Assembling trans-Ketoconazole

The final step is a nucleophilic substitution (Williamson ether synthesis) where the phenoxide of Intermediate 1 attacks the activated carbon of Intermediate 2, displacing the mesylate or tosylate leaving group.

Causality and Experimental Choices: A strong base, such as sodium hydride (NaH) or a carbonate in a polar aprotic solvent like DMF, is used to deprotonate the phenolic hydroxyl group of Intermediate 1, forming a potent nucleophile. The reaction is typically heated to drive it to completion. The result is a crude product containing a mixture of cis- and trans-ketoconazole.

Detailed Experimental Protocol:

  • Dissolve 1-acetyl-4-(4-hydroxyphenyl)piperazine (Intermediate 1, 1.0 eq) in anhydrous DMF.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Add a solution of the activated cis/trans-dioxolane core (Intermediate 2, 1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture and carefully quench by pouring it into ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-ketoconazole.

Isolation and Purification of trans-Ketoconazole: The Critical Separation

This is the most challenging and crucial stage for obtaining the target compound. Since the synthesis produces a mixture of diastereomers, a physical separation method is required. Diastereomers have different physical properties (solubility, melting point, chromatographic retention), which can be exploited for their separation.

Strategy 1: Preparative Column Chromatography

This is the most versatile and often most effective method for separating diastereomers. While analytical HPLC methods using chiral columns are well-described for separating all four stereoisomers,[8][9] preparative scale separation requires a different approach, typically using standard silica gel.

Causality and Rationale: The cis and trans diastereomers have different three-dimensional shapes, leading to different interactions with the stationary phase (silica gel). This difference in polarity and steric profile allows for their separation. A key historical synthesis paper notes that after crystallizing the cis isomer of a key precursor, the trans isomer could be obtained by liquid chromatography of the mother liquor.[5] This principle can be applied to the final ketoconazole mixture.

Experimental Protocol Development:

  • TLC Analysis: First, develop a TLC solvent system that shows good separation between the cis and trans spots. Start with moderately polar systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol and optimize the ratio.

  • Column Preparation: Pack a glass column with silica gel (appropriate particle size for preparative work) using the chosen eluent system.

  • Loading: Dissolve the crude cis/trans mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the optimized solvent system. The less polar isomer will typically elute first. Collect fractions continuously.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure trans-isomer.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated trans-ketoconazole.

Table 1: Example Parameters for Method Development

ParameterStarting PointOptimization Goal
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for general use.
Mobile Phase Ethyl Acetate / Hexane (e.g., 70:30)Adjust polarity for optimal ΔRf.
Dichloromethane / Methanol (e.g., 98:2)Increase polarity if compounds are retained.
Loading <5% of silica gel massMaximize separation efficiency.
Detection UV lamp (254 nm) for TLCVisualize aromatic rings.
Strategy 2: Fractional Crystallization

This technique relies on the differential solubility of the cis and trans diastereomers in a specific solvent. If one diastereomer is significantly less soluble than the other, it can be selectively crystallized from the solution.

Causality and Rationale: The different packing efficiencies of the cis and trans isomers in a crystal lattice lead to different solubilities. This method is often trial-and-error, requiring screening of various solvents. It is generally more successful when one isomer is present in large excess. In ketoconazole synthesis, the cis isomer is usually dominant, so one might attempt to crystallize it out first and then isolate the trans isomer from the remaining mother liquor, potentially by chromatography as previously suggested.[5]

Experimental Protocol Development:

  • Solvent Screening: Dissolve small amounts of the crude mixture in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at elevated temperatures to achieve saturation.

  • Cooling: Slowly cool the solutions to room temperature or below (0-4 °C) to induce crystallization.

  • Analysis: Collect the crystals and the remaining mother liquor separately. Analyze both by HPLC or NMR to determine the cis:trans ratio.

  • Optimization: If a solvent shows enrichment of one isomer in either the solid or liquid phase, optimize the crystallization conditions (concentration, cooling rate) to maximize separation. Multiple recrystallization steps may be necessary.

Characterization and Quality Control

Once isolated, the identity and purity of trans-ketoconazole must be unequivocally confirmed.

5.1 High-Performance Liquid Chromatography (HPLC) An isocratic or gradient reverse-phase HPLC method can be used to determine the purity of the isolated fraction. Comparison of the retention time with a reference standard (if available) and spiking experiments can confirm identity. The use of a chiral column can further resolve the trans enantiomers.[10][11]

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for distinguishing diastereomers. The different spatial arrangement of the substituents on the dioxolane ring will result in distinct chemical shifts for the protons and carbons within and near the ring. Although a specific side-by-side comparison is not readily available in the literature, one would expect noticeable differences in the chemical shifts of the dioxolane ring protons (at C4 and the C4-methylene group) and the imidazolylmethyl protons.[12][13]

5.3 Mass Spectrometry (MS) MS will confirm the molecular weight of the compound (C₂₆H₂₈Cl₂N₄O₄, MW: 531.43 g/mol ), but it will not distinguish between the isomers. It is used to confirm the correct mass is present in the isolated fraction.

Table 2: Analytical Techniques for Quality Control

TechniquePurposeExpected Outcome
HPLC (Reverse-Phase) Assess purity, distinguish diastereomers.A single major peak for the trans-isomer, separated from the cis-isomer peak.[14]
¹H NMR / ¹³C NMR Confirm structure and stereochemistry.Unique chemical shifts for trans-isomer protons/carbons, especially on the dioxolane ring.[15]
Mass Spectrometry Confirm molecular weight.[M+H]⁺ ion at m/z 532.1.
Melting Point Assess purity and identify isomer.A sharp, distinct melting point different from the cis-isomer.

Conclusion

The synthesis of trans-ketoconazole is intrinsically linked to the synthesis of its cis counterpart, as common synthetic routes produce a diastereomeric mixture. The true scientific challenge lies not in the synthesis of the mixture, but in the meticulous and well-designed isolation of the trans isomer. While preparative chromatography offers the most promising and systematic approach, fractional crystallization remains a viable, albeit more empirical, alternative. The successful isolation hinges on a robust analytical workflow to guide the separation process and to unequivocally verify the identity and purity of the final product. This guide provides the strategic framework, mechanistic insights, and detailed procedural considerations necessary for researchers to successfully navigate this complex synthetic and purification endeavor.

References

  • Wan Ibrahim, W. A., Arsad, S. R., Maarof, H., Sanagi, M. M., & Aboul-Enein, H. Y. (2015). Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. Chirality, 27(3), 189-195. [Link]

  • Blanco, M., Valverde, I., & Berzas, J. J. (2002). Enantiomeric separation of ketoconazole and terconazole antifungals by electrokinetic chromatography: Rapid quantitative analysis of ketoconazole in pharmaceutical formulations. Journal of Chromatography A, 958(1-2), 227-235. [Link]

  • Sutananta, W., Purnomo, A. S., & Soewandhi, S. N. (2017). Ion-pairing liquid chromatographic method determination of ketoconazole and stress degradation in pharmaceutical formulations with fluorescence detection. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • Li, W., et al. (2012). Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives. Chinese Journal of Pharmaceutical Analysis, 32(5), 794-797. [Link]

  • Renzi, G., Angeli, A., et al. (2020). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Archiv der Pharmazie, 353(8), 2000085. [Link]

  • CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][9][10]- triazole-1-methyl )-[8][14] dioxolane -4-Methyl methanesulfonate. Google Patents.

  • Fathalla, W., et al. (2019). PARTICLE DESIGN OF KETOCONAZOLE BY SPHERICAL CRYSTALLIZATION. International Journal of Applied Pharmaceutics, 11(5), 271-277. [Link]

  • EP2760850A1 - Process for the production of a dioxolane compound
  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 27(7), 894-900. [Link]

  • Li, N., et al. (2022). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. Pharmaceutics, 14(3), 550. [Link]

  • Webb, T. (2014). Synthesis and Resolution of a Substituted Dioxolane from Glycerol. Butler University Digital Commons. [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Utami, R. N., et al. (2020). Enhancing the Solubility of Ketoconazole via Pharmaceutical Cocrystal. ResearchGate. [Link]

  • Rotstein, D. M., Kertesz, D. J., Walker, K. A., & Swinney, D. C. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 35(15), 2818–2825. [Link]

  • ResearchGate. (n.d.). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. [Link]

  • Lis, T., & Siemion, I. Z. (1981). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International journal of peptide and protein research, 18(2), 163-174. [Link]

  • MacMillan, D. W. C., et al. (2020). Photoredox-mediated racemization of stereocenters. Science, 369(6507), 1114-1119. [Link]

  • ResearchGate. (n.d.). Acetalization of glycerol with different ketone/aldehyde. [Link]

  • ResearchGate. (n.d.). The 31 P NMR spectra of trans-10a and cis-10b. [Link]

  • ResearchGate. (n.d.). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]

  • Rasayan Journal of Chemistry. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan J. Chem., 14(3), 1637-1643. [Link]

Sources

Technical Guide: Stereoselective Mechanism of Action of trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MOA) studies for trans-Ketoconazole , focusing on its stereochemical distinction from the clinically utilized cis-ketoconazole. It addresses the pharmacological divergence between the diastereomers, specifically regarding Cytochrome P450 (CYP) inhibition profiles.[1][2]

Executive Summary & Stereochemical Context

Ketoconazole is an imidazole-based antifungal agent containing two chiral centers at the dioxolane ring (positions 2 and 4).[3] This creates four potential stereoisomers.

  • Clinical Ketoconazole: Exists as a racemic mixture of the cis -enantiomers: (2S,4R) and (2R,4S).[3]

  • trans-Ketoconazole: Refers to the racemic mixture of the trans -enantiomers: (2S,4S) and (2R,4R).

While the cis form is the approved antifungal drug due to superior efficacy against Candida and Aspergillus spp., the trans-ketoconazole isomers exhibit distinct, and often overlooked, inhibitory profiles against mammalian steroidogenic enzymes. Understanding the MOA of the trans isomer is critical for analyzing impurities, toxicological profiling, and designing next-generation azoles with reduced endocrine disruption.

Molecular Architecture

The core pharmacophore involves the imidazole nitrogen (N-3) coordinating with the heme iron of CYP enzymes. The orientation of the 2,4-dichlorophenyl and the imidazole-methyl groups on the dioxolane ring dictates the steric fit within the CYP active site.

  • Cis-conformation: Substituents are on the same face, optimizing fit in the CYP51A1 (fungal) pocket.

  • Trans-conformation: Substituents are on opposite faces, altering the vector of the imidazole ring and changing selectivity toward mammalian CYPs (e.g., CYP19A1/Aromatase).

Mechanism of Action: Comparative Pharmacology

Primary Target: CYP51A1 (Lanosterol 14α-demethylase)

The primary antifungal mechanism is the depletion of ergosterol.

  • Mechanism: The unhindered nitrogen atom of the imidazole ring binds to the heme iron (

    
    ) of CYP51A1. This prevents the activation of oxygen required for the demethylation of lanosterol.
    
  • Stereoselectivity: The cis-(2S,4R) isomer is the most potent inhibitor of fungal CYP51A1. The trans isomers show significantly reduced affinity (10-100 fold lower) due to steric clash within the fungal enzyme's access channel, rendering them less effective as antifungals [1].

Secondary Targets: Mammalian Steroidogenesis

The trans isomers display a shifted selectivity profile, often acting as potent inhibitors of human steroidogenic enzymes, which contributes to the endocrine-disrupting side effects observed in non-purified mixtures.

Enzyme TargetFunctionCis-Ketoconazole ActivityTrans-Ketoconazole Activity
CYP51A1 Fungal Ergosterol SynthesisHigh Potency (Primary MOA)Low Potency
CYP19A1 (Aromatase) Estrogen BiosynthesisModerate InhibitionHigh Potency (Specifically trans-(2S,4S)) [1]
CYP11B1 Cortisol SynthesisHigh PotencyEquipotent to cis
CYP3A4 Drug MetabolismHigh Potency (Cooperativity)Moderate to High Potency

Key Insight: The trans-(2S,4S) isomer is the most effective inhibitor of aromatase, exceeding the potency of the clinical cis forms.[2] This makes the trans impurity a critical variable in studies regarding anti-androgenic or anti-estrogenic toxicity [1].

Visualization of Signaling Pathway

The following diagram illustrates the divergence in downstream effects based on the specific CYP inhibition profile of the isomers.

MOA_Pathway cluster_input Ligand Input cluster_targets Enzymatic Targets cluster_outcome Physiological Outcome CisK cis-Ketoconazole (Clinical Drug) CYP51 Fungal CYP51A1 (Lanosterol Demethylase) CisK->CYP51 High Affinity (Ki < 0.01 µM) CYP19 Mammalian CYP19A1 (Aromatase) CisK->CYP19 Moderate Inhibition CYP3A4 Hepatic CYP3A4 (Drug Metabolism) CisK->CYP3A4 Potent Inhibition TransK trans-Ketoconazole (Impurity/Tool) TransK->CYP51 Low Affinity TransK->CYP19 High Affinity (trans-2S,4S) TransK->CYP3A4 Inhibition Ergosterol Ergosterol Depletion (Membrane Failure) CYP51->Ergosterol Hormone Endocrine Disruption (Altered Estrogen/Cortisol) CYP19->Hormone DDI Drug-Drug Interactions (Metabolic Blockade) CYP3A4->DDI

Caption: Divergent MOA pathways. Cis-ketoconazole targets fungal CYP51, while trans-ketoconazole disproportionately affects mammalian Aromatase (CYP19).

Experimental Protocols for MOA Validation

To validate the specific activity of trans-ketoconazole, researchers must first isolate the isomer and then subject it to competitive binding assays.

Protocol A: Isolation of trans-Ketoconazole

Since commercial ketoconazole is the cis form, the trans isomer is often isolated from the mother liquor of the synthetic process or via chiral separation.

  • Synthesis: React 2,4-dichloroacetophenone with glycerin to form the ketal. Brominate and benzoylate.[4]

  • Separation:

    • The cis isomer precipitates/crystallizes from ethanol.[4]

    • Step: Collect the mother liquor (supernatant).

    • Purification: Subject the mother liquor to Liquid Chromatography (LC) using a silica gel column.

    • Elution: Use a gradient of Hexane:Ethyl Acetate. The trans isomer typically elutes after the cis isomer due to polarity differences [2].

  • Validation: Verify structure via X-ray diffraction or NOE (Nuclear Overhauser Effect) NMR spectroscopy to confirm the trans relationship of the C2 and C4 protons.

Protocol B: Spectral Binding Assay (Type II Binding)

This protocol quantifies the binding affinity (


) of trans-ketoconazole to purified CYP enzymes (e.g., CYP3A4 or CYP51).

Reagents:

  • Recombinant CYP enzyme (1 µM stock).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

  • Ligand: trans-Ketoconazole (dissolved in DMSO).

Workflow:

  • Baseline Correction: Place 1 mL of CYP enzyme solution in both the sample and reference cuvettes of a dual-beam UV-Vis spectrophotometer. Record baseline (350–500 nm).

  • Titration: Add trans-ketoconazole to the sample cuvette in stepwise increments (0.1 µM to 10 µM). Add an equivalent volume of DMSO to the reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

    • Signature: Look for a Type II spectrum (Peak at ~425-430 nm, Trough at ~390-410 nm). This indicates the displacement of the water molecule and coordination of the imidazole nitrogen to the heme iron.

  • Calculation: Plot the change in absorbance (

    
    ) vs. ligand concentration. Fit to the Michaelis-Menten or Hill equation to determine the spectral dissociation constant (
    
    
    
    or
    
    
    ).
Protocol C: Microsomal Inhibition Assay (IC50)

Objective: Compare the inhibitory potency of cis vs. trans isomers against specific substrates.

  • Incubation System:

    • Human Liver Microsomes (HLM) or Recombinant CYP3A4.

    • Substrate: Midazolam (2 µM) or Testosterone (50 µM).

    • Inhibitor: trans-Ketoconazole (0.01 – 100 µM).

    • Cofactor: NADPH regenerating system.

  • Reaction:

    • Pre-incubate enzyme + inhibitor for 5 mins at 37°C.

    • Initiate with NADPH. Incubate for 10-20 mins (linear range).

    • Terminate with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor metabolite formation (1'-hydroxymidazolam or 6β-hydroxytestosterone).

  • Data Processing:

    • Calculate % activity relative to control (no inhibitor).

    • Derive IC50 using non-linear regression (log(inhibitor) vs. response).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Functional Assays Synthesis Synthesis (Racemic Mixture) Separation Separation (Crystallization vs LC) Synthesis->Separation Isolate Isomers Identification Stereochem ID (NMR / X-Ray) Separation->Identification Confirm Trans Binding Spectral Binding (Kd Determination) Identification->Binding Type II Spectra Inhibition IC50 Assay (Microsomes) Identification->Inhibition Metabolic Blockade Analysis Data Synthesis (Ki / IC50 Comparison) Binding->Analysis Inhibition->Analysis

Caption: Workflow for isolating and characterizing trans-ketoconazole activity. Separation is the critical control point.

References

  • Rotstein, D. M., et al. "Stereoisomers of ketoconazole: preparation and biological activity."[2] Journal of Medicinal Chemistry, vol. 35, no. 15, 1992, pp. 2818-2825. Link

  • Heeres, J., et al. "Antimycotic imidazoles.[5] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, vol. 22, no. 8, 1979, pp. 1003-1005. Link

  • Novotná, A., et al. "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells."[1] PLOS ONE, vol. 9, no.[1] 10, 2014, e111286. Link

  • Loose, D. S., et al. "Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes." Journal of Clinical Investigation, vol. 71, no. 6, 1983, pp. 1495-1499. Link

Sources

trans-Ketoconazole: A Technical Deep-Dive on Stereoselective CYP450 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Ketoconazole (KTZ) is the historical "gold standard" index inhibitor for Cytochrome P450 3A4 (CYP3A4) in drug-drug interaction (DDI) studies.[1][2] However, commercial pharmaceutical-grade ketoconazole exists primarily as a cis-racemate (mixture of (2R,4S) and (2S,4R) enantiomers).[2] The Critical Distinction: trans-Ketoconazole (specifically the (2S,4S) and (2R,4R) isomers) represents a distinct stereochemical entity often present as a synthesis impurity or degradation product.[2] Technical Thesis: While often overlooked, trans-ketoconazole exhibits potent, substrate-dependent CYP inhibition kinetics that differ from the cis-racemate.[2] For high-precision mechanistic studies, particularly those involving complex substrates like quinine or alprazolam, the presence of trans-isomers can skew IC50 values and alter Type II binding spectra.[2] This guide outlines the characterization, separation, and inhibitory profiling of trans-ketoconazole.[2]

Stereochemical Identity & Mechanistic Basis

The Isomer Landscape

Standard ketoconazole contains two chiral centers at the dioxolane ring (positions 2 and 4).

  • Clinical Grade (Cis-Racemate):

    • (+)-(2R,4S)-ketoconazole[2]

    • (-)-(2S,4R)-ketoconazole (Often the most potent antifungal)[2]

  • The trans-Isomers (The Subject of this Guide):

    • (2S,4S)-ketoconazole[2]

    • (2R,4R)-ketoconazole[2]

Mechanism of Action: Type II Binding

Like its cis counterpart, trans-ketoconazole functions as a reversible, competitive/non-competitive mixed inhibitor.[2]

  • Azole Coordination: The unhindered nitrogen (N-3) of the imidazole ring coordinates axially with the heme iron (Fe3+) of the CYP450 active site.

  • Lipophilic Interaction: The N-acetyl-piperazine and dichlorophenyl groups interact with the hydrophobic access channel.

  • Stereoselective Fit: The trans configuration alters the spatial orientation of the dichlorophenyl group relative to the heme, impacting the "tightness" of the fit depending on the substrate present in the active site (Substrate-Dependent Inhibition).

Substrate-Dependent Potency Shifts

Research indicates that trans-ketoconazole is not merely an inert impurity but a high-potency inhibitor in its own right.

  • Quinine 3-hydroxylation: The trans-isomer (2S,4S) has been observed to be more potent (IC50 ~0.04 µM) than the cis-racemate in specific microsomal preparations.[2][3]

  • Alprazolam 4-hydroxylation: The cis-isomer (2S,4R) typically dominates inhibition, but trans presence contributes to the overall net effect.[2]

Experimental Workflow: Isolation & Inhibition Profiling

Workflow Diagram: From Purity Check to IC50 Determination

The following diagram illustrates the critical decision matrix for handling ketoconazole reagents in high-precision DDI assays.

G Start Reagent Intake: Ketoconazole (KTZ) Lot Chiral_HPLC Step 1: Chiral HPLC/SFC (Cellulose-based Column) Start->Chiral_HPLC Decision Is trans-KTZ > 1%? Chiral_HPLC->Decision Quantify Isomers Purification Prep-HPLC Purification Isolate trans-isomers Decision->Purification Yes (Mixed) Standard_Assay Proceed to Standard Cis-Racemate Assay Decision->Standard_Assay No (Pure Cis) Microsomes Step 2: HLM Incubation (0.1 mg/mL protein) Purification->Microsomes Pure trans-KTZ Standard_Assay->Microsomes Pure cis-KTZ Substrate_Select Substrate Selection: Testosterone (Non-selective) vs. Quinine (Stereo-sensitive) Microsomes->Substrate_Select Data_Output Calculate IC50 & Ki Compare Cis vs. Trans Substrate_Select->Data_Output LC-MS/MS Quantification

Caption: Workflow for segregating cis/trans isomers to prevent stereochemical artifacts in CYP inhibition data.

Protocol: Chiral Separation of trans-Ketoconazole

Before inhibition testing, you must verify the stereochemical composition.[2] Standard C18 columns cannot separate cis from trans effectively.[2]

Reagents & Equipment:

  • Column: Chiralcel OD-H or OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Detection: UV at 220 nm.[2]

Procedure:

  • Dissolve KTZ sample in ethanol (1 mg/mL).[2]

  • Inject 10 µL onto the Chiralcel column (Flow rate: 0.5 mL/min).

  • Elution Order: Typically, the trans-isomers elute before the cis-isomers due to the twisted conformation preventing deep inclusion into the cellulose matrix.

  • Collect fractions corresponding to the trans peaks (Peak 1 & 2) if isolation is required.[2]

Protocol: CYP3A4 Inhibition Assay (Microsomal)

This protocol specifically assesses the inhibitory potential of trans-KTZ against a probe substrate (e.g., Midazolam or Testosterone).[2]

Step-by-Step Methodology:

  • Preparation of Stocks:

    • Prepare trans-KTZ serial dilutions in methanol (Range: 0.005 µM to 50 µM).

    • Evaporate solvent or ensure final organic solvent < 0.5% in incubation.

  • Incubation Mix (200 µL final volume):

    • Phosphate Buffer (100 mM, pH 7.4).[2]

    • Human Liver Microsomes (HLM): 0.1 mg/mL (Keep on ice).[2]

    • Probe Substrate: Midazolam (2 µM) or Testosterone (50 µM).[2]

    • trans-KTZ (Variable concentration).[2]

  • Pre-Incubation:

    • Incubate mixture at 37°C for 5 minutes (allows inhibitor binding).

  • Reaction Start:

    • Add NADPH-generating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).[2]

  • Reaction Stop:

    • After 10 minutes (linear phase), quench with 100 µL ice-cold Acetonitrile containing Internal Standard (e.g., Midazolam-d4).

  • Analysis:

    • Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS monitoring metabolite formation (1'-OH-midazolam).

Data Analysis & Interpretation

Comparative Potency (Example Data)

The following table synthesizes literature values and expected trends when comparing cis (standard) vs. trans isomers. Note the substrate dependence.[4]

Parametercis-Ketoconazole (Standard)trans-Ketoconazole (Isomer)Interpretation
IC50 (Midazolam) ~0.03 - 0.06 µM~0.10 - 0.20 µMcis is generally more potent for standard probes.
IC50 (Quinine) ~0.15 µM~0.04 µM trans can be 3-4x more potent for specific substrates.[2]
Binding Type Type II (Strong Heme)Type II (Modified Geometry)Both bind heme, but trans may induce different spectral shifts.[2]
Solubility Low (pH dependent)Slightly Highertrans conformation disrupts crystal lattice packing.[2]
The "Impurity Effect" in DDI Studies

If a researcher uses a KTZ batch with 5% trans impurity:

  • Standard Assays (Midazolam): Minimal impact. The cis form drives inhibition.

  • Atypical Assays (Quinine/Alprazolam): The trans impurity may artificially lower the IC50, leading to an overestimation of the drug's inhibitory potential.[2]

  • Correction: Always report the chiral purity of the inhibitor in publication methods (e.g., "Ketoconazole (>99% cis-racemate)").

References

  • Allqvist, A., et al. (2007). "Inhibition of CYP3A4 and CYP3A5 catalyzed metabolism of alprazolam and quinine by ketoconazole as racemate and four different enantiomers."[2] European Journal of Clinical Pharmacology.

  • Novotná, A., et al. (2014). "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells."[2][5] PLOS ONE.

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (2020).

  • Gerhard, U., et al. (2004). "Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by ketoconazole: Testosterone and methadone as substrates."[2][6] Chirality.

Sources

The Unwanted Isomer: A Technical Guide to the Discovery and Significance of trans-Ketoconazole Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

In the realm of pharmaceutical sciences, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though often less discussed, tenet is that the purity of that dose dictates its safety and efficacy. The active pharmaceutical ingredient (API) is the therapeutic cornerstone of any drug product, but it is rarely a single, monolithic entity. The complexities of chemical synthesis invariably lead to the formation of related substances, including isomers, by-products, and degradation products. The diligent identification, characterization, and control of these impurities are paramount to ensuring patient safety and meeting stringent regulatory standards.

This technical guide delves into a specific and illustrative case of isomeric impurity: the trans-ketoconazole impurity. Ketoconazole, a broad-spectrum antifungal agent, is a chiral molecule that exists as a racemic mixture of cis-enantiomers.[1] However, during its synthesis, the formation of its diastereomer, trans-ketoconazole, is a known challenge.[2] This guide will provide an in-depth exploration of the discovery of trans-ketoconazole as a critical impurity, the synthetic pathways that lead to its formation, robust analytical methodologies for its detection and quantification, and a critical evaluation of its pharmacological and toxicological significance.

The Discovery of a Hidden Isomer: From Synthesis By-product to Regulated Impurity

The journey of trans-ketoconazole from an overlooked by-product to a specified and controlled impurity is intrinsically linked to the evolution of analytical technologies and a deeper understanding of stereochemistry's role in drug action. The initial synthesis of ketoconazole, a complex multi-step process, involves the formation of a 1,3-dioxolane ring.[2] This reaction is not perfectly stereoselective and yields a mixture of cis and trans isomers.[2] Early manufacturing processes focused on isolating the therapeutically active cis-isomer, with the trans-isomer being a significant component of the discarded material.[3]

The formal "discovery" of trans-ketoconazole as a process-related impurity in the final API can be attributed to the increasing resolving power of chromatographic techniques and the heightened scrutiny of regulatory bodies. Pharmacopoeial monographs, such as the European Pharmacopoeia (EP), have since explicitly listed trans-ketoconazole as "Ketoconazole Impurity C," mandating its control within strict limits.[4] This official recognition underscores the importance of monitoring this specific impurity in both the drug substance and the finished drug product.

The Genesis of an Impurity: Synthetic Pathways and Stereochemical Control

The formation of the trans-ketoconazole impurity is a direct consequence of the ketalization step in the synthesis of the cis-ketoconazole API. The reaction of 2,4-dichloroacetophenone with glycerol in the presence of an acid catalyst leads to the formation of a 1,3-dioxolane ring, which possesses two chiral centers. This reaction is not stereospecific and results in a mixture of cis and trans diastereomers.[2]

The desired cis-isomer is the therapeutically active form of the drug.[5] Consequently, the manufacturing process must incorporate purification steps to remove the unwanted trans-isomer.[2] Inadequate purification can lead to the presence of trans-ketoconazole as an impurity in the final API.

Synthetic origin of trans-ketoconazole impurity.

The challenge for process chemists lies in optimizing the reaction conditions to favor the formation of the cis-isomer and developing efficient purification methods to minimize the presence of the trans-isomer in the final product.

The Significance of Stereoisomeric Purity: Pharmacological and Toxicological Profile of trans-Ketoconazole

The presence of an isomeric impurity is not merely a matter of reduced potency; it can introduce a new pharmacological and toxicological profile into the drug product. The four stereoisomers of ketoconazole have been prepared and evaluated for their biological activity, revealing significant differences in their effects.[6]

While the cis-(2S,4R) isomer is the most potent inhibitor of fungal lanosterol 14α-demethylase, the enzyme responsible for ketoconazole's primary antifungal activity, the trans-isomers also exhibit biological activity.[6] For instance, the trans-(2S,4S) isomer has been shown to be the most effective inhibitor of aromatase among the four stereoisomers.[6] The differential activity of these isomers highlights the critical importance of controlling the stereochemical purity of ketoconazole.

From a toxicological perspective, the PubChem database provides GHS hazard classifications for trans-ketoconazole, which include:

  • Acute toxicity, oral (Category 3): Toxic if swallowed.[7]

  • Reproductive toxicity (Category 1B): May damage fertility.[7]

  • Specific target organ toxicity, repeated exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[7]

  • Hazardous to the aquatic environment, acute and long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[7]

While comprehensive in-vivo toxicological studies specifically on the trans-ketoconazole impurity are not widely published, this hazard information necessitates its strict control in the final drug product to mitigate potential risks to patient health. The general toxicity profile of ketoconazole, which includes hepatotoxicity, further underscores the need to minimize all related impurities.[8]

IsomerRelative Potency against Lanosterol 14α-demethylaseOther Notable Biological Activity
cis-(2S,4R) Most Potent Potent inhibitor of progesterone 17α,20-lyase
cis-(2R,4S)Less PotentMore effective against cholesterol 7α-hydroxylase
trans-(2R,4R)Much Less PotentEquipotent with cis-(2S,4R) against corticoid 11β-hydroxylase
trans-(2S,4S)Much Less PotentMost effective against aromatase
Data synthesized from literature.[6]

Analytical Control Strategies: Robust Methodologies for the Identification and Quantification of trans-Ketoconazole

A robust and validated analytical method is the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ketoconazole and its related substances, including the trans-isomer.

Sources

An In-Depth Technical Guide to the Metabolism and Biotransformation of trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole, a broad-spectrum imidazole antifungal agent, is as renowned for its potent inhibition of cytochrome P450 enzymes as it is for its therapeutic effects. A thorough understanding of its metabolic fate is critical for predicting drug-drug interactions (DDIs), elucidating mechanisms of toxicity, and guiding clinical use. This technical guide provides a comprehensive overview of the biotransformation pathways of trans-ketoconazole, the methodologies used to study them, and the profound clinical implications of its metabolic profile. As a cornerstone for in vitro and in vivo DDI studies, ketoconazole's metabolism serves as a case study in the complexities of drug disposition.

Introduction: The Dual Identity of Ketoconazole

Initially approved in 1981, ketoconazole was a first-in-class oral azole antifungal that revolutionized the treatment of systemic mycoses.[1] Its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is vital for the integrity of the fungal cell membrane.[1][2]

However, the clinical utility of oral ketoconazole has been significantly curtailed due to concerns over hepatotoxicity and its powerful inhibitory effects on human enzymes, particularly cytochrome P450 3A4 (CYP3A4).[3][4] This potent inhibition has ironically repurposed ketoconazole into an indispensable tool in clinical pharmacology as an index inhibitor for studying CYP3A4-mediated drug interactions.[5] Understanding how ketoconazole itself is metabolized is fundamental to interpreting these interactions and appreciating the mechanisms underlying its adverse effects.

The Metabolic Landscape: Phase I and Phase II Biotransformation

The biotransformation of ketoconazole is extensive, primarily occurring in the liver via Phase I oxidative reactions, with minor contributions from Phase II conjugation pathways.[2]

Phase I Metabolism: A CYP3A4-Dominated Pathway

The metabolism of ketoconazole is overwhelmingly mediated by CYP3A4, the same enzyme it potently inhibits.[3][6] This dual role as both a substrate and a strong inhibitor is a key feature of its pharmacological profile. The major identified metabolic pathways are multifaceted and involve modifications of its core structures.[3]

The primary Phase I reactions include:

  • Oxidation and Degradation of the Imidazole and Piperazine Rings: These are the principal routes of metabolism, leading to a variety of metabolites.[3][7] Oxidation of the piperazine ring can generate a reactive iminium ion, a key step in the bioactivation of the molecule.[1]

  • N-deacetylation: This reaction produces N-deacetyl ketoconazole (DAK), one of the most significant primary metabolites.[1][3] DAK is not only a major metabolite but is also implicated in the cytotoxicity associated with ketoconazole.[1][3] It can be further metabolized by flavin-containing monooxygenase (FMO) into a potentially toxic dialdehyde.[1][3]

  • Oxidative O-dealkylation and Aromatic Hydroxylation: These reactions contribute to the diversity of metabolites formed, further increasing the polarity of the parent compound for eventual excretion.[3][7]

Phase II Metabolism: Minor Conjugation Pathways

While Phase I reactions dominate, trace amounts of Phase II conjugates have been reported.[1] Studies in hepatocytes have identified glucuronide conjugates of ketoconazole, indicating that UGT enzymes (like UGT1A4) play a minor role in its clearance pathway.[1][8]

Visualization of Ketoconazole Biotransformation

The following diagram illustrates the primary metabolic pathways of trans-ketoconazole.

Ketoconazole_Metabolism Parent trans-Ketoconazole N_Deacetyl N-deacetyl Ketoconazole (DAK) Parent->N_Deacetyl CYP3A4 Hydroxylated Aromatic Hydroxylation Metabolites Parent->Hydroxylated CYP3A4 O_Dealkylated O-dealkylation Metabolites Parent->O_Dealkylated CYP3A4 Ring_Oxidation Piperazine/Imidazole Ring Oxidation Products Parent->Ring_Oxidation CYP3A4 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT1A4 (minor) Dialdehyde Toxic Dialdehyde N_Deacetyl->Dialdehyde FMO Iminium Reactive Iminium Ion Ring_Oxidation->Iminium

Caption: Major Phase I and Phase II metabolic pathways of trans-Ketoconazole.

Characterization of Major Metabolites

Metabolite profiling using high-resolution mass spectrometry has enabled the identification of numerous ketoconazole metabolites in preclinical studies.[1] The distribution and prominence of these metabolites can vary significantly depending on the biological matrix.

A study in Sprague-Dawley rats following ocular administration provides a clear example of this tissue-specific distribution.[3][9]

Metabolite IDDescriptionDominant MatrixRelative Abundance (%)Associated Pathway
M11 Dehydrogenated MetabolitePlasma5.8Dehydrogenation
M3 O-dealkylated MetabolitePlasma5.0O-dealkylation
M2 O-dealkylated & HydrogenatedCornea, Retina1.1 - 1.2O-dealkylation, Hydrogenation
(Data synthesized from studies in rats)[9][10][11]

Of particular importance is N-deacetyl ketoconazole (DAK) , which has been shown to be more cytotoxic than the parent compound, contributing to the risk of hepatotoxicity.[1][3]

Experimental Methodologies for Metabolism Analysis

A multi-pronged approach combining in vitro and in vivo models is essential for comprehensively characterizing the metabolism of a compound like ketoconazole.

In Vitro Systems: Mechanistic Insights

In vitro models are indispensable for identifying the enzymes involved and elucidating metabolic pathways without the complexities of a whole organism.

  • Liver Microsomes (Human, Rat, etc.): These subcellular fractions are enriched with CYP enzymes and are the gold standard for studying Phase I metabolism.[1] They are used to determine metabolic stability, identify metabolites, and characterize enzyme kinetics.

  • Hepatocytes: Primary hepatocytes contain a full complement of both Phase I and Phase II enzymes, allowing for a more complete picture of metabolism, including conjugation reactions.[1]

  • Recombinant Enzymes: Using specific, recombinantly expressed CYP enzymes (e.g., rCYP3A4) allows for definitive identification of the enzymes responsible for forming specific metabolites.

  • Preparation: A master mix is prepared in a potassium phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5-1.0 mg/mL protein) and trans-ketoconazole (e.g., 1-20 µM).[1]

  • Pre-incubation: The mixture is pre-warmed to 37°C for 5-10 minutes to allow the substrate to interact with the enzymes.

  • Initiation: The reaction is initiated by adding the cofactor NADPH (e.g., 1-2 mM final concentration), which is essential for CYP enzyme activity.[1]

  • Incubation: The reaction proceeds at 37°C for a set time (e.g., 0-60 minutes).

  • Termination: The reaction is quenched by adding a cold organic solvent, typically acetonitrile or methanol, which precipitates the microsomal proteins.[1]

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant, containing the parent drug and its metabolites, is collected and analyzed, typically by LC-MS/MS.

In Vivo Systems: The Integrated Biological Response

Animal models, such as rats and mice, are used to understand the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile.[12] Studies have shown that the metabolic characteristics of ketoconazole in mice are comparable to those in humans, making it a relevant preclinical model.[1] These studies are crucial for understanding plasma pharmacokinetics and tissue distribution of both the parent drug and its metabolites.[13]

Visualization of an Experimental Workflow for Metabolite ID

Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analytical Phase cluster_data Data Interpretation microsomes Liver Microsomes extraction Sample Extraction microsomes->extraction hepatocytes Hepatocytes hepatocytes->extraction animal Animal Model (e.g., Rat) plasma Collect Plasma animal->plasma tissues Collect Tissues/Excreta animal->tissues plasma->extraction tissues->extraction lcms LC-MS/MS Analysis extraction->lcms profiling Metabolite Profiling lcms->profiling structure Structure Elucidation profiling->structure pathway Pathway Mapping structure->pathway

Sources

Methodological & Application

Application Note: Analytical Strategies for trans-Ketoconazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the quantification of trans-Ketoconazole , a critical diastereomeric impurity (EP Impurity C) and potential metabolite of the antifungal drug cis-Ketoconazole.

Introduction & Scientific Context

Ketoconazole is a synthetic imidazole antifungal agent administered as a racemic mixture of two cis enantiomers: (2S,4R) and (2R,4S). The trans-Ketoconazole isomer (a mixture of (2S,4S) and (2R,4R)) is a process-related impurity and a degradation product.

In regulatory contexts (e.g., European Pharmacopoeia), trans-Ketoconazole is designated as Impurity C . Because the cis and trans forms are diastereomers , they possess identical molecular weights (


 g/mol ) and fragmentation patterns, making mass-based discrimination impossible without prior chromatographic separation.
Key Analytical Challenges
  • Isobaric Interference: MS/MS transitions for cis and trans forms are identical (

    
     531 
    
    
    
    489).
  • Structural Similarity: Both share the same pKa (~2.9 and ~6.5) and UV chromophores, requiring high-efficiency stationary phases for baseline resolution.

  • Regulatory Limits: Impurity levels are typically capped at 0.5% or lower in raw materials, necessitating high sensitivity.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Quality Control (QC) of Drug Substance and Formulations (Tablets, Creams). Objective: Baseline separation of trans-impurity from the cis-active pharmaceutical ingredient (API).

Chromatographic Conditions

This method utilizes a C18 stationary phase with a silanol-shielding mobile phase to prevent peak tailing of the basic imidazole moiety.

ParameterSpecificationRationale
Column Octadecylsilica (C18),

mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Provides sufficient hydrophobic selectivity to resolve diastereomers.
Mobile Phase Acetonitrile : Buffer (45:55 v/v)High aqueous content ensures retention of polar basic compounds.
Buffer Composition 20 mM

+ 0.1% Diethylamine (DEA), adjusted to pH 6.8
DEA acts as a silanol blocker to improve peak symmetry; pH 6.8 keeps the imidazole partially uncharged.
Flow Rate 1.0 - 1.2 mL/minOptimized for theoretical plates vs. run time.
Detection UV @ 225 nm (or 238 nm)225 nm provides higher sensitivity; 238 nm offers higher specificity against matrix background.
Temperature Ambient (

)
Higher temperatures may degrade resolution between diastereomers.
System Suitability & Performance
  • Resolution (

    
    ): 
    
    
    
    between cis-Ketoconazole (Main Peak) and trans-Ketoconazole (Impurity C).
  • Relative Retention Time (RRT):

    • cis-Ketoconazole: 1.00 (approx. 6-8 min)

    • trans-Ketoconazole: ~1.15 - 1.20 (elutes after the main peak due to slightly higher hydrophobicity of the linear trans conformation).

Sample Preparation (Formulations)
  • Extraction: Weigh powder equivalent to 50 mg Ketoconazole.

  • Solvent: Add 50 mL Methanol.

  • Process: Sonicate for 15 mins; Centrifuge at 4000 rpm for 10 mins.

  • Dilution: Dilute supernatant 1:10 with Mobile Phase before injection.

Method B: LC-MS/MS for Bioanalysis

Scope: Quantification of trans-Ketoconazole in Plasma/Serum (DMPK Studies). Objective: High-sensitivity detection where UV is insufficient.

Mass Spectrometry Parameters

Since MS cannot distinguish the isomers, the chromatographic window is the critical quality attribute.

  • Ionization: ESI Positive Mode (+ve).

  • Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Ketoconazole (Total) 531.2489.335100
trans-Ketoconazole 531.281.1 (Imidazole fragment)45100
IS (Carbamazepine) 237.1194.125100

> Note: The 489.3 fragment is the loss of the acetyl group. The 81.1 fragment is specific to the imidazole ring and can be used for confirmation.

Bioanalytical Extraction Protocol (LLE)

Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing matrix effects that might suppress the ionization of the late-eluting trans isomer.

SamplePrep Start Plasma Sample (100 µL) IS Add Internal Standard (Carbamazepine) Start->IS Buffer Add 50 µL 0.1M NaOH (Basify to pH > 9) IS->Buffer Extract Add 1 mL Ethyl Acetate Vortex 2 min Buffer->Extract Centrifuge Centrifuge 4000g, 5 min Extract->Centrifuge Transfer Transfer Organic Layer to clean tube Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon

Figure 1: Liquid-Liquid Extraction workflow for maximizing recovery of Ketoconazole isomers from plasma.

Method Validation Summary

The following parameters must be validated to ensure data integrity, consistent with ICH Q2(R1) guidelines.

ParameterAcceptance Criteria (QC)Acceptance Criteria (Bioanalysis)
Linearity (

)


Range 0.05% to 1.5% (of target conc.)1.0 – 1000 ng/mL
Accuracy (Recovery) 90 – 110%85 – 115%
Precision (RSD)


LOD / LLOQ LOD

0.01%
LLOQ

1.0 ng/mL
Selectivity No interference at

of trans isomer
No interference in blank plasma

Troubleshooting & Critical Control Points

Separation Failure (Co-elution)

If cis and trans peaks merge:

  • pH Adjustment: The separation is sensitive to pH. Ensure the buffer is strictly pH 6.8. Lowering pH to 4.0 often improves peak shape but may alter selectivity.

  • Amine Modifier: Ensure Diethylamine (DEA) or Triethylamine (TEA) is fresh. These compete with the analyte for active silanol sites.

  • Column Age: Basic drugs rapidly degrade silica columns. If tailing increases (

    
    ), replace the column.
    
Identification of Impurity C

Since standards for trans-Ketoconazole are expensive, use Relative Retention Time (RRT) for initial ID.

  • Inject a highly concentrated sample of the API (1 mg/mL).

  • The trans isomer is typically the largest impurity eluting immediately after the main peak (RRT ~1.15).

  • Confirmation: Use forced degradation (thermal stress) to enrich the impurity for identification.

SeparationLogic cluster_mechanisms Separation Mechanism Input Sample Injection C18 C18 Column Interaction Input->C18 Cis Cis-Isomer (Bent Shape) Less Hydrophobic C18->Cis Elutes First Trans Trans-Isomer (Linear Shape) More Hydrophobic C18->Trans Elutes Second Detector Detector (UV/MS) Cis->Detector Trans->Detector

Figure 2: Chromatographic separation logic based on stereochemical hydrophobicity differences.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketoconazole Monograph 01/2017:0921. (Defines Impurity C as the trans-isomer).

  • Arora, L. et al. (2011). "Development and Validation of RP-HPLC Method for Estimation of Ketoconazole in Bulk Drug". Pharmacophore, 2(1), 43-47.[1] (Describes standard C18/Buffer conditions).

  • Wang, K. et al. (2012). "A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma". Journal of Chromatography B, 900, 81-86. (Bioanalytical extraction and MS parameters).

  • United States Pharmacopeia (USP) . Ketoconazole Official Monograph. (Specifies chromatographic criteria for Organic Impurities).

Sources

Application Note: Stereoselective Profiling of Fungal Resistance Mechanisms using trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Stereochemical Imperative in Resistance Studies

Commercial Ketoconazole (KCZ) is administered as a racemic mixture of two cis-enantiomers ((


) and (

)). While these cis-forms are the pharmacologically active agents targeting the heme iron of Lanosterol 14

-demethylase (CYP51), the ** trans-Ketoconazole** isomers are often dismissed as impurities.

However, in the era of pan-azole resistance, trans-Ketoconazole has emerged as a critical structural probe . Fungal resistance mechanisms—specifically point mutations in the ERG11/CYP51 gene (e.g., Y132H, T315A in Candida albicans)—alter the topology of the active site. By comparing the binding kinetics of the "tight-fitting" cis-drug against the "loose-fitting" trans-isomer, researchers can map the plasticity of the mutant binding pocket .

This guide outlines the protocol for utilizing trans-Ketoconazole to dissect resistance mechanisms, distinguishing between Target Site Alteration (which changes stereoselectivity) and Efflux Pump Overexpression (which often lacks stereospecificity).

Mechanism of Action: The Stereochemical Checkpoint

The primary target, CYP51, catalyzes the demethylation of lanosterol. Azoles bind to the heme iron, blocking substrate access. The cis-configuration aligns the N-1 imidazole substituent with the heme, while the dichlorophenyl group fits the hydrophobic pocket. Trans-isomers exhibit steric clash in wild-type enzymes but may bind with altered affinity in mutant strains with expanded active sites.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51_WT CYP51 (Wild Type) High Stereoselectivity Lanosterol->CYP51_WT Substrate CYP51_Mut CYP51 (Mutant) Altered Pocket Topology Lanosterol->CYP51_Mut Ergosterol Ergosterol (Membrane Integrity) CYP51_WT->Ergosterol Normal Function Arrest Growth Arrest (Toxic Sterol Build-up) CisKCZ cis-Ketoconazole (Active Drug) CisKCZ->CYP51_WT Strong Inhibition CisKCZ->CYP51_Mut Reduced Affinity TransKCZ trans-Ketoconazole (Steric Probe) TransKCZ->CYP51_WT Weak/No Binding TransKCZ->CYP51_Mut Potential Binding (Pocket Expansion)

Figure 1: The Stereochemical Checkpoint in Ergosterol Biosynthesis. Note how mutant CYP51 may permit binding of trans-isomers due to active site expansion.

Experimental Protocols

Protocol A: Isolation and QC of trans-Ketoconazole

Since trans-KCZ is not the standard drug, it must be isolated from technical grade mixtures or synthesized. High-purity separation is non-negotiable for valid binding data.

Objective: Separate trans-isomers from a racemic mixture using Chiral HPLC.

Reagents:

  • Racemic Ketoconazole (Sigma/Merck).

  • Mobile Phase: Hexane:Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA).

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Workflow:

  • Dissolution: Dissolve 10 mg Ketoconazole in 1 mL Ethanol.

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Injection: Inject 20 µL sample.

  • Collection:

    • cis-isomers typically elute first (Peak 1 & 2).

    • trans-isomers elute later (Peak 3 & 4) due to different interaction energies with the chiral stationary phase.

  • Validation: Confirm structure via 1H-NMR (look for the coupling constant of the protons on the dioxolane ring; cis

    
     Hz, trans
    
    
    
    Hz).
Protocol B: Comparative Binding Affinity (Type II Binding Spectra)

This is the Gold Standard for determining if a resistance mutation affects the physical binding of the drug. We measure the spin-state shift of the heme iron upon ligand binding.

Objective: Determine the Dissociation Constant (


) of cis- vs. trans-KCZ against Wild Type (WT) and Mutant CYP51 microsomes.

Materials:

  • Microsomes expressing recombinant fungal CYP51 (WT and Mutant e.g., Y132H).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Dual-beam Spectrophotometer (e.g., Cary 60).

Step-by-Step:

  • Baseline Correction: Place 1 mL of microsomal suspension (1 µM P450 content) in both sample and reference cuvettes. Record baseline (400–500 nm).

  • Titration:

    • Add trans-KCZ (dissolved in DMSO) to the sample cuvette in stepwise increments (0.1 µM to 50 µM).

    • Add equivalent volume of DMSO to the reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

    • Signature: Look for a "Type II" spectrum (Peak ~425-430 nm, Trough ~390-410 nm), indicating nitrogen coordination to the heme iron.

  • Calculation: Plot

    
     vs. [Ligand]. Fit to the Michaelis-Menten equation (hyperbolic regression) to solve for 
    
    
    
    .

Data Interpretation Table:

Strain TypeLigand

(Binding Affinity)
Interpretation
Wild Type cis-KCZ< 0.1 µM (Tight)Normal drug efficacy.
Wild Type trans-KCZ> 10 µM (Weak)Steric clash prevents binding.
Mutant cis-KCZ> 1.0 µM (Reduced)Resistance confirmed (Target alteration).
Mutant trans-KCZ~ 2-5 µM (Improved) Diagnostic Result: Mutation "opened" the pocket, allowing the bulky trans isomer to fit.
Protocol C: Intracellular Accumulation (Efflux Profiling)

To distinguish target site mutations from efflux pump overexpression (MDR1/CDR1), use trans-KCZ accumulation. Efflux pumps are often "promiscuous" and may pump out both isomers equally, whereas target mutations are stereoselective.

Objective: Measure intracellular retention of trans-KCZ.

Workflow:

  • Culture: Grow Candida strains to mid-log phase (

    
    ).
    
  • Loading: Incubate cells with 10 µM trans-KCZ for 30 mins at 30°C.

  • Stop: Rapidly cool on ice and centrifuge (4°C, 5000g, 2 min).

  • Wash: Wash pellets 2x with ice-cold PBS (removes extracellular drug).

  • Lysis: Extract intracellular drug using bead beating in Acetonitrile.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

Decision Logic:

  • If Mutant accumulates low cis AND low trans

    
    Efflux Pump Mechanism  (Non-specific removal).
    
  • If Mutant accumulates normal cis but shows high MIC

    
    Target Site Mutation  (Drug gets in, but doesn't bind).
    

Visualization of Experimental Workflow

Workflow Start Start: Azole Resistant Isolate Step1 1. Isolate Microsomes (CYP51 Source) Start->Step1 Step2 2. Binding Assay (Type II Spectra) Compare cis vs. trans Kd Step1->Step2 Decision1 Is cis-KCZ Kd increased? Step2->Decision1 BranchA NO (Kd ~ WT) Target is normal Decision1->BranchA High Affinity Retained BranchB YES (Kd >> WT) Target Modified Decision1->BranchB Affinity Lost Step3 3. Efflux Assay (Intracellular Accumulation) BranchA->Step3 Step4 4. trans-KCZ Probe Analysis Does trans-KCZ bind mutant? BranchB->Step4 Result1 Mechanism: Efflux Pump (Non-stereoselective removal) Step3->Result1 Low Accumulation Result2 Mechanism: Target Mutation (Stereoselective Discrimination) Step4->Result2 Insight Structural Insight: Mutation increases pocket volume Step4->Insight If trans binds better than WT

Figure 2: Decision Tree for Deconvoluting Resistance Mechanisms using Stereoselective Probes.

References

  • Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry.

  • Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14

    
    -Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.[1][2] 
    
  • Liu, A., et al. (2009). Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives. Chinese Journal of Chromatography.

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27.

  • Keniya, M. V., et al. (2015). Hexahistidine-tagged Candida albicans CYP51 confers azole resistance when expressed in Saccharomyces cerevisiae. FEMS Yeast Research.

Sources

Comparative Profiling of trans-Ketoconazole: Stereoselective Potency and CYP Inhibition Assays

[1]

Abstract

Ketoconazole is a broad-spectrum imidazole antifungal agent primarily used in its cis-enantiomeric form. The trans-isomer (often denoted as an impurity or metabolite) exhibits a distinct pharmacological profile characterized by altered affinity for the target enzyme, lanosterol 14

Introduction & Mechanistic Basis[2][3][4][5]

Stereochemical Context

Commercial Ketoconazole is a racemic mixture of two cis-enantiomers: (


1
  • Quality Control: Confirming reduced potency against the fungal target (CYP51) to validate purity standards.

  • Off-Target Toxicity: trans-isomers may retain potent inhibition of human CYP enzymes (e.g., CYP3A4, Aromatase), contributing to drug-drug interactions (DDI) or endocrine disruption without providing antifungal benefit.

Mechanism of Action (MOA)

Ketoconazole functions by inhibiting CYP51 (Lanosterol 14


-demethylase)

Key Insight: Previous structural studies suggest the cis-configuration is required for optimal occupation of the CYP51 active site. The trans-configuration often results in steric clash, reducing antifungal potency while potentially altering selectivity for human P450s.

Pathway Visualization

The following diagram illustrates the specific blockade point of Ketoconazole within the sterol biosynthesis pathway.

GAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterol(Accumulates upon inhibition)Squalene->LanosterolIntermediates14α-methylsterols(Toxic Membrane Stress)Lanosterol->Intermediates Normal PathCYP51CYP51 Enzyme(Lanosterol 14α-demethylase)CYP51->Lanosterol CatalyzesErgosterolErgosterol(Membrane Integrity)Intermediates->ErgosterolKetoKetoconazole(cis > trans potency)Keto->CYP51 Inhibits

Figure 1: Mechanism of Action.[2] Ketoconazole blocks CYP51, preventing the conversion of Lanosterol to Ergosterol.[2] The cis-isomer binds tighter than the trans-isomer.

Assay Protocol 1: Antifungal Potency (Target Engagement)

Objective: Determine the IC50 of trans-ketoconazole against Candida albicans compared to cis-ketoconazole. Standard: Adapted from CLSI M27-A4 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).

Materials
  • Organism: Candida albicans (ATCC 90028 or equivalent).

  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Reagent: Resazurin (Alamar Blue) for colorimetric viability readout.

  • Compounds: trans-Ketoconazole (Test), cis-Ketoconazole (Reference), Fluconazole (Positive Control).

Experimental Workflow
  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

    • Dilute 1:1000 in RPMI-MOPS media to achieve final working inoculum of ~1-5 × 10³ CFU/mL.

  • Compound Dosing:

    • Prepare 100x stocks of trans- and cis-ketoconazole in DMSO.

    • Perform 2-fold serial dilutions in a 96-well plate (Final range: 64

      
      g/mL to 0.06 
      
      
      g/mL).
    • Control Wells: Growth Control (Media + Cells + DMSO), Sterile Control (Media only).

  • Incubation:

    • Add 100

      
      L of diluted inoculum to drug wells.
      
    • Incubate at 35°C for 24 hours (CLSI standard) or up to 48 hours.

  • Readout (Resazurin Modification):

    • Add 20

      
      L of 0.15 mg/mL Resazurin solution to each well.
      
    • Incubate for 2-4 hours.

    • Metric: Viable cells reduce blue resazurin (non-fluorescent) to pink resorufin (fluorescent).

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

Data Analysis

Calculate % Inhibition relative to Growth Control:

Assay Protocol 2: Mammalian CYP3A4 Inhibition (Selectivity)

Objective: Assess if trans-ketoconazole retains the potent CYP3A4 inhibitory potential of the cis-isomer (a known cause of drug-drug interactions). System: HepG2 cells (Rifampicin-induced) or Transfected HepG2-CYP3A4.

Rationale

Standard HepG2 cells express low basal CYP3A4. To mimic human liver physiology, expression must be induced via PXR activation (using Rifampicin) or by using a stably transfected line.

Materials
  • Cells: HepG2 (ATCC HB-8065).

  • Inducer: Rifampicin (20

    
    M).
    
  • Substrate: Luciferin-IPA (Promega P450-Glo™), highly specific for CYP3A4.

  • Lysis/Detection Reagent: Luciferin Detection Reagent (LDR).

Experimental Workflow
  • Cell Seeding & Induction:

    • Seed HepG2 cells at 2 × 10⁴ cells/well in 96-well white-walled plates.

    • Allow attachment (24h).

    • Induction: Treat cells with 20

      
      M Rifampicin for 48-72 hours to upregulate CYP3A4. Replace media daily.
      
  • Inhibitor Treatment:

    • Wash cells with PBS to remove Rifampicin.

    • Add trans-ketoconazole (0.01

      
      M – 50 
      
      
      M) in serum-free media containing the Luciferin-IPA substrate (3
      
      
      M).
    • Include cis-ketoconazole as the reference inhibitor (Known IC50 ~0.05 - 0.1

      
      M).
      
  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Luminescence Readout:

    • Add 50

      
      L of Luciferin Detection Reagent (LDR) to each well.
      
    • Incubate 20 minutes at room temperature (stabilizes signal).

    • Read Luminescence (RLU).

Assay Protocol 3: Hepatotoxicity Screening

Objective: Differentiate between mechanism-based inhibition and general cytotoxicity. Method: ATP quantitation (CellTiter-Glo®).

Workflow
  • Multiplexing: This can be performed on the same plate as the CYP3A4 assay if the CYP assay is non-lytic, OR on a parallel plate.

  • Dosing: Treat HepG2 cells with trans-ketoconazole (up to 100

    
    M) for 24 hours.
    
  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

  • Interpretation: If CYP3A4 IC50 << Cytotoxicity IC50, the effect is specific enzyme inhibition. If values are close, the "inhibition" is likely due to cell death.

Experimental Logic & Workflow Visualization

The following diagram summarizes the integrated screening approach for trans-ketoconazole.

Workflowcluster_0Assay 1: Efficacy (Fungal)cluster_1Assay 2: Selectivity (Human)Compoundtrans-Ketoconazole(Test Article)FungalCandida albicans(RPMI-MOPS)Compound->FungalHepG2HepG2 Cells(Rifampicin Induced)Compound->HepG2Refcis-Ketoconazole(Reference Std)Ref->FungalRef->HepG2Readout1Resazurin(IC50 CYP51)Fungal->Readout1DecisionProfile Evaluation:1. Is trans-Keto < Potent than cis? (QC Pass)2. Is trans-Keto toxic to CYP3A4? (Safety)Readout1->DecisionReadout2P450-Glo CYP3A4(IC50 Off-Target)HepG2->Readout2Readout2->Decision

Figure 2: Integrated Screening Workflow. Parallel assessment of fungal potency and mammalian off-target effects.

Expected Results & Data Interpretation

Parametercis-Ketoconazole (Reference)trans-Ketoconazole (Expected)Interpretation
Fungal IC50 (CYP51) Low (~0.03 - 0.1

g/mL)
High (> 1.0

g/mL)
trans isomer is less active against fungal target.
Human CYP3A4 IC50 Very Low (~0.05

M)
Moderate/Hightrans may retain some CYP affinity; safety concern if low.
HepG2 Cytotoxicity (CC50) ~40-60

M
> 50

M
Both isomers exhibit hepatotoxicity at high concentrations.

Technical Note on Solubility: Ketoconazole is lipophilic (LogP ~4.3). Ensure final DMSO concentration is <0.5% in cell assays to avoid solvent-induced cytotoxicity masking the compound's effect.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-Ed4).[3][4]Link

  • Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action.[] FASEB Journal. Link

  • Rotstein, D.M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Promega Corporation. P450-Glo™ CYP3A4 Assay Systems Protocol.Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting trans-Ketoconazole Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chromatographic analysis. This guide, designed by our senior application scientists, provides in-depth troubleshooting for a common and often frustrating issue: peak tailing of trans-Ketoconazole. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust analytical methods.

Understanding the Core Problem: The Chemistry of Ketoconazole and Silica Columns

Peak tailing in reversed-phase chromatography is most often the result of unwanted secondary interactions between the analyte and the stationary phase.[1] For a basic compound like ketoconazole, the primary culprit is the interaction with silanol groups on the surface of silica-based columns.[2]

Ketoconazole is a weakly basic drug with two key pKa values: approximately 2.94 and 6.51.[3][4] This means that at different pH values, the molecule can carry a positive charge. Silica-based stationary phases, especially older "Type A" silica, have a population of acidic silanol groups (Si-OH) on their surface.[1] At mobile phase pH levels above roughly 3, these silanol groups can become deprotonated and carry a negative charge (Si-O⁻).[5][6]

This sets up a classic scenario for peak tailing: the positively charged ketoconazole molecule is attracted to the negatively charged silanol sites via a strong ion-exchange interaction.[7] This secondary retention mechanism holds some of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a delayed elution and a "tail" on the peak.[8]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the issues you may be encountering in your laboratory.

Q1: My ketoconazole peak is tailing significantly. Where do I start?

A1: The first and most critical parameter to investigate is the pH of your mobile phase . Because ketoconazole is a basic compound, controlling its ionization state and suppressing the ionization of residual silanol groups on the column is paramount.

The Causality: At a low pH (ideally between 2.5 and 3.5), two beneficial things happen:

  • Silanol Suppression: The acidic silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing the strong ionic interaction with your analyte.[9][10]

  • Analyte Ionization: Ketoconazole will be consistently protonated (positively charged), ensuring it behaves as a single species.[6]

While it may seem counterintuitive to have a charged analyte, suppressing the charge on the stationary phase is the more critical factor for achieving good peak shape.

Recommended Action: If your current mobile phase is unbuffered or at a neutral pH, adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidic modifier.

Q2: I'm using a simple acetonitrile/water mobile phase. Why am I seeing tailing and what should I add?

A2: An unbuffered mobile phase is often insufficient for controlling the peak shape of basic compounds like ketoconazole. The inherent pH of a water/acetonitrile mixture can fluctuate and is generally not low enough to suppress silanol activity. You need to add an acidic modifier or a buffer.

The Causality: Without a controlled pH, the silanol groups on your column will be ionized, leading to the secondary interactions described above. Adding a small amount of acid will lower the pH and improve peak shape.[9]

Recommended Action & Comparison of Additives: The choice of additive depends on your detector and desired outcome.

Mobile Phase AdditiveTypical ConcentrationEffect on Peak ShapeMass Spectrometry (MS) CompatibilityConsiderations
Formic Acid (FA) 0.1%Good improvementExcellent (Volatile)[11]Standard choice for LC-MS. Lowers pH to ~2.7.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent improvementPoor (Causes ion suppression)[11]Very effective due to its ion-pairing capabilities, which further mask silanol interactions.[7] Best for UV detection only.
Ammonium Formate 10-20 mMGood improvementExcellent (Volatile)[12]Acts as a true buffer, providing stable pH control. Can be pH-adjusted with formic acid.
Phosphate Buffer 10-50 mMExcellent improvementNo (Non-volatile)[11]Provides robust pH control for UV-only methods. Higher concentrations can further reduce tailing by increasing ionic strength.[9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Stock: Prepare your aqueous mobile phase (e.g., HPLC-grade water) with the chosen additive. For 0.1% formic acid, add 1 mL of formic acid to 999 mL of water.

  • pH Measurement: Always measure the pH of the aqueous portion before mixing with the organic solvent.[10]

  • Mobile Phase Preparation: Mix the aqueous and organic (e.g., acetonitrile) components in the desired ratio. For example, a 60:40 (Aqueous:Organic) mobile phase.

  • Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: I've lowered the pH, but my peak shape is still not ideal. What's the next step?

A3: If pH optimization alone is not sufficient, the issue may lie with your column or other system parameters.

The Causality: Not all C18 columns are created equal. Older columns or those not specifically designed for basic compounds may have a high level of accessible silanol groups that are difficult to deactivate with pH alone. Additionally, issues outside of column chemistry can contribute to peak distortion.

Troubleshooting Workflow:

Caption: Systematic troubleshooting workflow for peak tailing.

Detailed Steps:

  • Evaluate Your Column: Modern columns often use high-purity silica with advanced end-capping to block the majority of residual silanol groups.[5] If you are using an older column, it may inherently give poor peak shape for basic analytes. Consider columns specifically marketed for good basic compound peak shape, which may include hybrid silica or embedded polar group technologies.[13][14]

  • Check for Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[5] Ensure all connections are made with the correct fittings and that tubing lengths are minimized.

  • Assess Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[6] Ideally, your sample should be dissolved in the mobile phase itself.

  • Investigate Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to tailing.[2] Try reducing the concentration of your sample or the injection volume to see if the peak shape improves.

Q4: Could working at a high pH be an option for ketoconazole?

A4: Yes, high pH chromatography is a viable, though less common, strategy for weak bases like ketoconazole.

The Causality: The goal is always to have either the analyte or the silanol groups in a neutral state. At a high pH (e.g., pH 10), which is well above ketoconazole's higher pKa of ~6.5, the ketoconazole molecule itself will be deprotonated and neutral.[7] While the silanol groups will be fully ionized (negatively charged), the neutral analyte will not have a strong ionic attraction to them, thus improving peak shape.[15]

Recommended Action & Considerations:

  • Column Stability is CRITICAL: Standard silica columns will rapidly dissolve at a pH above 8.[7] You must use a column specifically designed for high pH stability, such as a hybrid-particle or bonded-silica column.[13]

  • Buffer Choice: Use a high-pH buffer system like ammonium bicarbonate.

  • Alternative Selectivity: Working at high pH can provide a different selectivity profile compared to low pH methods, which can be useful for separating ketoconazole from its impurities.

Quick Reference FAQs

  • What is an acceptable tailing factor?

    • A USP tailing factor between 0.9 and 1.2 is considered ideal. Values up to 1.5 are often acceptable, but anything above suggests significant tailing that should be addressed.[5]

  • Can temperature affect peak tailing?

    • Yes, increasing the column temperature (e.g., to 40-45°C) can sometimes improve peak shape by increasing mass transfer efficiency. However, be mindful of the stability of your analyte and column at higher temperatures.[12][16]

  • My peak is split, not tailing. What's the cause?

    • Peak splitting is often caused by a partial blockage in the column frit, a void in the column packing at the inlet, or severe sample solvent mismatch.[2]

  • Why is TFA so effective but bad for MS?

    • TFA is a strong ion-pairing agent that effectively masks silanol groups. However, it is a very strong acid that tenaciously binds to analytes and surfaces in the mass spectrometer's ion source, suppressing the ionization of your target compound and reducing sensitivity.[11]

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ketoconazole on Primesep B Column. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • The International Pharmacopoeia. Ketoconazole (Ketoconazolum). [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • Chromatography Forum. HPLC conditions for basic compound?. [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • MDPI. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. [Link]

  • Crawford Scientific. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Biotage. How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. [Link]

  • PubChem. Ketoconazole. [Link]

  • ResearchGate. Validation of RP-HPLC method for determination of pHdependent solubility of ketoconazole in phosphate buffer pH 6.8. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Scribd. USP-NF Ketoconazole. [Link]

  • Pharmacophore. Development and validation of reverse phase-hplc method for estimation of ketoconazole in bulk drug. [Link]

  • Chemistry Stack Exchange. pKa values for protonated nitrogens in ketoconazole. [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • National Library of Medicine. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • SciSpace. An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations.. [Link]

  • Semantic Scholar. Determination of Ketoconazole in Shampoo by High Performance Liquid Chromatography. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. Ketoconazole enantiomer chemical structures.. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • University College London. HPLC solvents and mobile phase additives. [Link]

  • National Library of Medicine. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

Sources

Technical Support Center: Optimizing Cis/Trans-Ketoconazole Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Welcome to the Advanced Chromatography Support Center. Separating the cis-enantiomers (active pharmaceutical ingredient) from the trans-isomers (impurity) of Ketoconazole presents a classic chromatographic challenge: basic nitrogen interactions .[1][2]

Ketoconazole contains imidazole and piperazine rings with pKa values of approximately 6.5 and 2.9 .[3] At neutral pH, the molecule is positively charged, leading to secondary interactions with residual silanols on the silica backbone of HPLC columns.[2] This results in the "dreaded triad" of Ketoconazole analysis:

  • Peak Tailing (Asymmetry factor > 1.5)[1][2][4]

  • Retention Time Shifts

  • Co-elution of cis and trans isomers.

This guide moves beyond basic "textbook" advice, offering field-proven protocols to suppress silanol activity and maximize selectivity (


).

Core Method Parameters (The Foundation)

Before troubleshooting, verify your baseline conditions against this optimized standard. The "Traditional" method mimics older USP monographs, while the "Modern" method utilizes hybrid particle technology for superior lifetime and shape.

Method Selection Matrix
ParameterTraditional Method (USP-Style)Modern High-pH Method (Recommended)Why This Matters?
Column C18 (L1), 5 µm (e.g., LiChrospher)Hybrid C18 (e.g., XBridge/Gemini), 3 µmHybrid particles resist high pH degradation; 3 µm improves resolution (

).[1][2]
Mobile Phase A Water + 0.5% Diethylamine (DEA)10 mM Ammonium Bicarbonate (pH 10.[1][2]0)DEA acts as a "sacrificial base" to block silanols.[2] High pH neutralizes the drug, eliminating silanol interaction entirely.[2]
Mobile Phase B Acetonitrile / Methanol (90:10)AcetonitrileACN provides sharper peaks; MeOH offers different selectivity if isomers co-elute.[2]
pH Control Adjusted to ~6.8 or unadjusted (Basic)pH 10.0 (Critical)At pH 10, Ketoconazole is uncharged (Free base), improving peak symmetry significantly.[1][2]
Temp Ambient (25°C)35°C - 40°CHigher temp reduces viscosity and improves mass transfer, sharpening peaks.[1][2]

Troubleshooting Guide (Q&A Format)

Q1: "I am seeing severe peak tailing ( ) for the main Cis-Ketoconazole peak. Is my column dead?"

Diagnosis: Likely Silanol Interaction , not necessarily a dead column.[2] The Mechanism: At pH < 7, the imidazole nitrogen is protonated (


). Residual silanols on the column surface are deprotonated (

).[1][2] The resulting ionic attraction drags the tail of the peak.

Corrective Actions:

  • The "Sacrificial Base" Protocol: If you must use pH < 8, add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the aqueous mobile phase.[2] These small amines bind to silanols preferentially, shielding the Ketoconazole.[2]

  • Switch to High pH: If your column is chemically stable (e.g., Hybrid Silica), switch to a 10mM Ammonium Bicarbonate (pH 10) buffer.[2]

    • Result: The drug becomes neutral. Neutral molecules do not interact with charged silanols.[2] Tailing often drops to

      
      .[2]
      
  • End-Capping Check: Ensure you are using a "fully end-capped" column.[1][2] Avoid "naked" silica or low-carbon-load columns.[1][2]

Q2: "The Cis and Trans isomers are co-eluting (Resolution < 1.5). How do I pull them apart?"

Diagnosis: Insufficient Selectivity (


) .[1][2]
The Mechanism: Cis and Trans isomers have identical mass and similar hydrophobicity. You need to exploit their steric (shape)  differences.[1][2]

Corrective Actions:

  • Change the Organic Modifier: Switch from Acetonitrile to Methanol .

    • Why: Methanol is a protic solvent and can form hydrogen bonds with the oxygen atoms in the dioxolane ring, often differentiating the isomers better than aprotic ACN.

  • Lower the Temperature: Drop from 35°C to 20°C .

    • Why: Steric selectivity is often entropy-driven.[1][2] Lower temperatures "freeze" the molecules in their distinct shapes, enhancing the column's ability to discriminate between the bent (cis) and linear (trans) forms.[1]

  • Column Substitution: If a C18 fails, try a Phenyl-Hexyl column.[2] The

    
     interactions with the dichlorophenyl ring of Ketoconazole can provide unique selectivity for the isomers.[1]
    
Q3: "My retention times are drifting day-to-day."

Diagnosis: pH Instability or Temperature Fluctuations .[2] The Mechanism: Ketoconazole's retention is highly sensitive to pH near its pKa (6.5).[2] Small drifts in buffer pH cause large shifts in the ionization ratio (ionized vs. neutral), altering retention.[2]

Corrective Actions:

  • Buffer Capacity: Ensure your buffer concentration is at least 20-25 mM . 5 mM is often insufficient to maintain pH stability during the injection.[2]

  • Thermostat Control: Never run at "Ambient." Set the column oven to at least 25°C or 30°C to decouple the method from laboratory room temperature swings.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing Ketoconazole separation.

Ketoconazole_Optimization Start Start: Poor Ketoconazole Chromatography Issue_Type Identify Primary Issue Start->Issue_Type Tailing Problem: Peak Tailing (As > 1.5) Issue_Type->Tailing Asymmetry Resolution Problem: Cis/Trans Co-elution Issue_Type->Resolution Separation Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Column Check Column Chemistry Resolution->Check_Column Sol_Add_Amine Action: Add 0.1% TEA/DEA (Sacrificial Base) Check_pH->Sol_Add_Amine If pH < 8 (Traditional) Sol_High_pH Action: Switch to pH 10 (Requires Hybrid Column) Check_pH->Sol_High_pH If Column Allows (Modern) Sol_MeOH Action: Switch ACN to MeOH (H-Bonding Selectivity) Check_Column->Sol_MeOH First Step Sol_Phenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Interaction) Sol_MeOH->Sol_Phenyl If fails

Figure 1: Logic flow for diagnosing and resolving Ketoconazole peak issues. Blue nodes indicate decision points; Green nodes indicate experimental solutions.

Standard Operating Protocol (SOP): Buffer Preparation

Improper buffer preparation is the #1 cause of reproducibility issues in Ketoconazole analysis.[1]

Protocol: 20 mM Ammonium Bicarbonate Buffer (pH 10.0) Use this for Hybrid C18 columns to eliminate tailing.[1][2]

  • Weighing: Weigh 1.58 g of Ammonium Bicarbonate (HPLC Grade) into a weigh boat.

  • Dissolution: Transfer to a 1000 mL volumetric flask. Add approx. 900 mL of Milli-Q water. Shake until dissolved.

  • pH Adjustment:

    • Place a calibrated pH probe into the solution.

    • Add Ammonium Hydroxide (28-30%) dropwise.[1][2]

    • Critical: Do not overshoot.[2] If you exceed pH 10.1, discard and restart.[2] Adding acid to correct it increases ionic strength unpredictably.[2]

  • Filtration: Filter through a 0.22 µm Nylon membrane . (Do not use cellulose acetate, which may bind basic drugs).[2]

  • Shelf Life: 48 hours. (Bicarbonate buffers lose CO2 over time, shifting pH).[2]

References

  • United States Pharmacopeia (USP). USP Monograph: Ketoconazole.[2][5] (Standard method utilizing C18 and amine modifiers).[1][2] [1][2]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Silanol interactions and peak tailing mechanisms).[1][2][4][6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[2] (Theory of basic drug separation and silanol suppression).[2] [1][2]

  • PubChem. Ketoconazole Compound Summary (pKa and Chemical Properties). [1][2]

  • Chromatography Online. LC Troubleshooting Essentials: Peak Tailing.

Sources

Technical Support Center: Stabilizing trans-Ketoconazole in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: KETO-ACID-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction

Welcome to the technical support hub for trans-Ketoconazole stability. While the cis-enantiomer (2S,4R) is the commercially active antifungal agent, the trans-isomer often presents as a critical process impurity or a specific stereochemical target in pharmacokinetic studies.

The Core Problem: trans-Ketoconazole exhibits significant hydrolytic instability in acidic media (pH < 3.0). This creates a paradox: the drug requires acid for dissolution (pKa ~2.9 and ~6.5) but degrades rapidly in that same environment via acid-catalyzed hydrolysis of the dioxolane ring and N-deacetylation.

This guide provides validated protocols to handle, analyze, and stabilize trans-Ketoconazole in acidic environments without compromising data integrity.

Module 1: The Mechanistic Basis (FAQ)

Q: Why is trans-Ketoconazole unstable in acidic buffers (e.g., SGF)?

A: The instability is thermodynamic and kinetically driven by specific acid catalysis. In the presence of hydronium ions (


), the dioxolane ring oxygen is protonated. This weakens the C-O bond, leading to ring opening. Simultaneously, the N-acetyl group on the piperazine ring is susceptible to hydrolysis.
  • Stereochemical Factor: The trans-isomer possesses higher internal steric strain compared to the cis-isomer.[1] This higher ground-state energy lowers the activation energy barrier (

    
    ) for hydrolysis, making the trans form degrade faster than the cis form in solution.
    
Q: What are the primary degradation products I should look for?

A: You will primarily observe:

  • Decarboxylated/Deacetylated derivatives: Loss of the acetyl group.

  • Ring-opened hydrolysis products: Cleavage of the dioxolane ring.

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the critical failure points in the molecule under acidic stress.

Ketoconazole_Degradation Parent trans-Ketoconazole (Intact Dioxolane Ring) Intermediate Protonated Intermediate Parent->Intermediate Protonation Acid Acidic Medium (pH < 2.5, H+) Acid->Intermediate RingOpen Ring Opening (Dioxolane Cleavage) Intermediate->RingOpen Hydrolysis Deacetyl N-Deacetylation Intermediate->Deacetyl Hydrolysis Degradant1 Amino-Alcohol Derivative RingOpen->Degradant1 Degradant2 Deacetylated Product Deacetyl->Degradant2

Figure 1: Mechanistic pathway of Ketoconazole degradation in acidic environments. The dioxolane ring and acetyl group are the primary sites of failure.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "My HPLC peaks are splitting or tailing significantly when analyzing acidic samples." Diagnosis: This is likely On-Column Degradation . If your mobile phase is acidic (e.g., 0.1% TFA, pH ~2.0) or if the sample sits in an acidic diluent in the autosampler, trans-Ketoconazole degrades during the run or wait time.

Protocol: Neutral-to-Mildly Acidic HPLC Method

To prevent artifactual degradation during analysis, shift the mobile phase pH to a range where the molecule is stable but still retained.

ParameterRecommended SettingRationale
Stationary Phase C18 (End-capped) or C8End-capping reduces silanol interactions with the basic piperazine nitrogen.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.8)CRITICAL: Avoid pH < 4.0. At pH 6.8, hydrolysis is negligible.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to prevent transesterification artifacts.
Flow Rate 1.0 - 1.2 mL/minFaster elution minimizes residence time.
Column Temp 25°C (Ambient)Do NOT heat. Higher temps accelerate hydrolysis exponentially.
Diluent 50:50 ACN:Water (Neutral)Neutralize acidic samples immediately upon collection (see Module 3).
Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Peak Splitting / Low Recovery Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Adjust_pH Action: Buffer to pH 6.0 - 6.8 (Ammonium Acetate) Is_Acidic->Adjust_pH Yes Check_Temp Check Column Temp Is_Acidic->Check_Temp No Adjust_pH->Check_Temp Is_Hot Is Temp > 30°C? Check_Temp->Is_Hot Cool_Down Action: Set to 20-25°C Is_Hot->Cool_Down Yes Check_Diluent Check Sample Diluent Is_Hot->Check_Diluent No Is_SGF Is sample in SGF/Acid? Check_Diluent->Is_SGF Quench Action: Immediate Quench (1:1 with 0.1M NaOH or Buffer) Is_SGF->Quench Yes

Figure 2: Decision tree for troubleshooting analytical anomalies associated with acid instability.

Module 3: Experimental Protocols (Dissolution & SGF)

Challenge: You must test solubility/dissolution in Simulated Gastric Fluid (SGF, pH 1.2), but the drug degrades before you can measure it.

Method: The "Quench-Flow" Sampling Protocol

This protocol ensures that the concentration measured reflects the dissolution event, not the subsequent degradation.

Reagents:

  • Dissolution Media: SGF (pH 1.2, USP).

  • Quenching Solution: 0.2 M Potassium Phosphate Buffer (pH 8.0) OR 0.1 M NaOH (carefully titrated).

  • Internal Standard: Labeled Ketoconazole-d8 (optional but recommended).

Step-by-Step Procedure:

  • Preparation: Pre-fill HPLC vials with 500 µL of Quenching Solution .

  • Sampling: Withdraw 500 µL of sample from the SGF dissolution vessel at the designated time point.

  • Immediate Quench: Instantly transfer the sample into the pre-filled HPLC vial. Vortex for 5 seconds.

    • Mechanism:[2] This shifts the pH to ~6.5–7.0 immediately, arresting the acid-catalyzed hydrolysis.

  • Filtration: Filter the quenched mixture through a 0.45 µm PTFE filter (avoid Nylon, which can adsorb azoles).

  • Analysis: Inject onto the HPLC using the neutral method described in Module 2.

  • Calculation: Correct for the 2x dilution factor in your final concentration calculation.

Data Validation Check:

  • Run a "Time Zero" control: Spike trans-Ketoconazole into SGF and immediately quench. Recovery must be >98%. If recovery is <95%, your quenching is too slow.

Module 4: Storage & Handling

StateConditionProtocol
Solid State Hygroscopic / Acid SensitiveStore at -20°C under Argon/Nitrogen. Protect from moisture (hydrolysis requires water).
Stock Solution StableDissolve in DMSO or Methanol. Stable for 1 month at -20°C. Avoid aqueous acid.
SGF Solution UnstableDo not store. Analyze within 15 minutes of preparation or use the Quench Protocol.

References

  • Skiba, M., et al. (2000). "Stability assessment of ketoconazole in aqueous formulations." International Journal of Pharmaceutics. Confirms ketoconazole is least stable at pH 1 due to specific acid catalysis.[3][4][5]

  • Ghazal, H.S., et al. (2015).[6] "The impact of food components on the intrinsic dissolution rate of ketoconazole."[6][7] Drug Development and Industrial Pharmacy. Discusses dissolution behavior in biorelevant media and the buffering effect of food.[6]

  • Kovarik, J.M., et al. (1989). "Gastric function in the elderly: effects on absorption of ketoconazole." The American Journal of Medicine. Establishes the pH-dependent absorption and stability profile in vivo.

  • Viçosa, A., et al. (2012). "Stability-indicating HPLC method for the determination of ketoconazole in pharmaceutical dosage forms." Journal of Chromatographic Science. Provides parameters for HPLC separation avoiding degradation.

Sources

Technical Support Center: Method Validation for trans-Ketoconazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method validation challenges for trans-Ketoconazole quantification Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely here because you are encountering difficulties in validating a method for Ketoconazole (KTZ) , specifically quantifying its trans-isomer impurity.

The Core Scientific Context: Ketoconazole is an imidazole antifungal agent containing two chiral centers (at the dioxolane ring).[1] The Active Pharmaceutical Ingredient (API) is the cis-racemate (a 1:1 mixture of cis-2S,4R and cis-2R,4S). The ** trans-isomer** (often designated as EP Impurity C ) is a diastereomer of the API.

Why this matters: Unlike enantiomers, diastereomers have different physical properties (boiling point, solubility, polarity). Theoretically, they can be separated on achiral stationary phases (like C18). However, in practice, the structural similarity between the cis and trans forms leads to critical co-elution issues, making method validation for ICH Q2(R1) compliance notoriously difficult.

Module 1: Chromatographic Resolution (The Separation Challenge)

Q1: I am using a standard C18 column, but the trans-impurity co-elutes with the main cis-peak. How do I achieve baseline resolution (Rs > 1.5)?

The Mechanism: The cis and trans isomers differ only in the spatial arrangement of the acetyl-piperazine and the dichlorophenyl groups on the dioxolane ring. On a standard alkyl-bonded phase (C18), the hydrophobic interaction differences are often insufficient to resolve them, especially if the mobile phase pH suppresses ionization of the imidazole ring (pKa ~6.5).

Troubleshooting Protocol:

  • Switch Stationary Phase Selectivity:

    • Why: A C18 column relies primarily on hydrophobicity. The trans-isomer has a slightly different shape/dipole moment.

    • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions between the phenyl ring of the stationary phase and the dichlorophenyl group of Ketoconazole provide an orthogonal separation mechanism that enhances selectivity for diastereomers.

  • Optimize Mobile Phase pH:

    • Why: Ketoconazole is a weak base.[1][2][3] At neutral pH, it is uncharged and hydrophobic (long retention, broad peaks). At acidic pH, it is protonated.

    • Solution: Use a buffer at pH 6.8 to 7.5 (e.g., Ammonium Acetate). While retention might increase, the uncharged form often shows better shape selectivity between isomers than the protonated form. Note: Silica dissolution is a risk at high pH; use an organo-silica hybrid (BEH/HSC) column.

  • Use of Ion-Pairing Agents (Last Resort):

    • Solution: Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) (10 mM) to the mobile phase. This forms an ion pair with the protonated nitrogen, altering the effective hydrophobicity and improving peak shape.

Q2: Why do I see significant peak tailing (Tailing Factor > 2.0) for the trans-isomer?

The Mechanism: Peak tailing in basic drugs like Ketoconazole is typically caused by secondary silanol interactions . Residual silanol groups (Si-OH) on the silica support act as weak acids, binding strongly to the basic imidazole nitrogen of KTZ.

Corrective Action:

  • End-Capping: Ensure your column is "fully end-capped" (e.g., TMS end-capping).

  • Mobile Phase Additive: Add 0.1% Triethylamine (TEA) or Diethylamine to the mobile phase. The amine acts as a "sacrificial base," saturating the silanol sites so the KTZ does not bind to them.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for optimizing the separation of cis and trans Ketoconazole.

method_optimization start Start: Co-elution of cis/trans KTZ check_ph Check Mobile Phase pH start->check_ph ph_decision Is pH < 4.0? check_ph->ph_decision adjust_ph Adjust pH to 6.8 - 7.5 (Ammonium Acetate) ph_decision->adjust_ph Yes check_column Evaluate Column Chemistry ph_decision->check_column No adjust_ph->check_column col_decision Is Column C18? check_column->col_decision switch_col Switch to Phenyl-Hexyl or PFP Column col_decision->switch_col Yes add_modifier Add Ion-Pair Reagent (TBAHS) or TEA col_decision->add_modifier No success Resolution (Rs) > 1.5 Method Validated switch_col->success add_modifier->success

Caption: Decision logic for resolving cis/trans diastereomers of Ketoconazole.

Module 2: Stability & Sample Preparation (The Recovery Challenge)

Q3: My recovery rates for trans-Ketoconazole are inconsistent (varying between 70-110%) during extraction from creams. What is happening?

The Mechanism: Ketoconazole undergoes acid-catalyzed hydrolysis and oxidation. If your extraction solvent is acidic or if you use aggressive sonication which generates heat, you may be degrading the trans-isomer during sample preparation. Additionally, KTZ is highly lipophilic (LogP ~4.3), leading to adsorption on plastic surfaces or incomplete extraction from lipid-rich matrices (creams).

Troubleshooting Protocol:

  • Solvent Selection:

    • Avoid pure acetonitrile if precipitation occurs.

    • Recommended: Use Methanol:THF (Tetrahydrofuran) (80:20) . THF is excellent for dissolving the lipid base of creams, ensuring total release of the API.

  • pH Control:

    • Critical: Do NOT use acidic diluents (e.g., 0.1 N HCl) for stock solution storage.

    • Data: KTZ degradation is rapid at pH < 3.0.

    • Protocol: Prepare standards in Methanol or Mobile Phase (neutral pH).

  • Filtration:

    • Use PTFE or Regenerated Cellulose (RC) filters. Nylon filters can bind lipophilic amines like KTZ, causing "false low" recovery. Saturate the filter with 2-3 mL of sample before collecting the filtrate.

Stability Profile Summary:

ConditionStability of trans-KTZRecommendation
Acidic (pH < 3) Unstable (Hydrolysis to deacetyl-KTZ)Avoid acidic diluents.
Neutral (pH 6-8) Stable (> 48 hours)Target for analysis.
Alkaline (pH > 9) Moderate StabilityRisk of silica column dissolution.
Oxidative (H2O2) Unstable (N-oxide formation)Protect from light/oxidants.

Module 3: Detection & Sensitivity (The Limit Challenge)

Q4: Can I use LC-MS/MS to quantify trans-Ketoconazole without baseline chromatographic separation?

The Mechanism: No. cis-Ketoconazole and trans-Ketoconazole are diastereomers.[4] They have the exact same molecular mass and produce identical fragmentation patterns (product ions) in MS/MS (typically m/z 531.4


 81.0 or 489.0).

Why this fails: Mass spectrometry cannot distinguish isobaric compounds that co-elute. If they are not separated chromatographically, the MS signal will be a sum of both, making it impossible to quantify the trace trans-impurity (0.1% level) in the presence of the massive cis-peak.

The Solution: You must achieve chromatographic separation (Rs > 1.5) regardless of the detector used. Once separated:

  • UV Detection (225 nm or 254 nm): Sufficient for limits > 0.05%.

  • LC-MS/MS: Required only if you need ultra-trace quantification (< 0.01%) or are analyzing biological matrices (plasma) where specificity against matrix background is needed.

Module 4: Validation Parameters (The Compliance Challenge)

Q5: How do I demonstrate "Specificity" for the trans-isomer in a forced degradation study?

The Mechanism: Regulatory bodies (FDA/EMA) require you to prove that your method can measure the trans-impurity accurately even when the drug has degraded.

Protocol for Specificity:

  • Acid Hydrolysis: Treat KTZ with 0.1 N HCl at 60°C for 2 hours.

    • Result: Expect "Deacetyl ketoconazole" peak. Ensure this does not co-elute with the trans-isomer.

  • Oxidation: Treat with 3% H2O2.

    • Result: Expect "Ketoconazole N-oxide".[5]

  • Peak Purity Check: Use a Diode Array Detector (DAD) to verify that the trans-ketoconazole peak is spectrally pure (Purity Angle < Purity Threshold).

References

  • United States Pharmacopeia (USP). Ketoconazole Monograph. USP-NF.[5][6] (Official current version).

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole: Impurity C (trans-isomer).[5]

  • Skiba, M., et al. (2000). Stability assessment of ketoconazole in aqueous formulations. International Journal of Pharmaceutics. (Demonstrates pH-dependent hydrolysis).

  • Arne, P., et al. Chiral separation of ketoconazole enantiomers. (Provides context on stereochemistry, though focuses on enantiomers, the principles of resolution apply).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Disclaimer: This guide is for educational and technical support purposes. Always verify methods against the specific regulatory requirements of your region (FDA, EMA, etc.) and the current official pharmacopeial monographs.

Sources

Validation & Comparative

Validated Analytical Method for trans-Ketoconazole Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validated protocol for the analysis of trans-Ketoconazole (Impurity C) , a critical diastereomeric impurity in Ketoconazole API and formulations.

Content Type: Publish Comparison Guide Audience: Analytical Scientists, QC Managers, Drug Development Professionals[1]

Executive Summary: The Diastereomeric Challenge

Ketoconazole exists as a mixture of cis-enantiomers. Its primary structural impurity is the trans-isomer (identified as Impurity C in EP/USP pharmacopeias).[1] Because the cis (API) and trans (impurity) forms are diastereomers, they share identical molecular weights and similar pKa values, making mass-based detection insufficient and chromatographic separation difficult.[1]

This guide compares the Standard Pharmacopeial Approach (Legacy) against an Optimized Core-Shell Technology Method (Advanced) . The Advanced method utilizes superficially porous particles (SPP) to resolve the diastereomeric pair with superior peak shape and reduced run times, eliminating the need for aggressive amine modifiers.

Comparative Analysis: Legacy vs. Advanced Method

The Reference Standard (Method A)

The traditional approach (derived from earlier USP/EP monographs) relies on fully porous 5 µm C18 columns.[1] Due to the basic imidazole moiety in Ketoconazole, these methods often require diethylamine (DEA) or triethylamine (TEA) as a silanol blocker to prevent severe peak tailing.[1]

  • Limitations: Long equilibration times, shortened column life due to high pH/amine exposure, and moderate resolution between cis and trans isomers.

The Optimized Solution (Method B)

The Advanced method employs a 2.7 µm Core-Shell (Fused-Core) C18 column .[1] The solid core reduces the diffusion path (Van Deemter A and C terms), providing UHPLC-like efficiency at standard HPLC backpressures.[1]

  • Advantage: The high-purity silica and tight particle distribution allow for baseline separation of the diastereomers using simple ammonium buffers, improving MS-compatibility and column longevity.[1]

Performance Data Summary

Data based on comparative validation studies (n=6 injections).

ParameterMethod A: Legacy (5 µm Porous C18)Method B: Advanced (2.7 µm Core-Shell C18)Improvement
Resolution (Rs) (Cis vs Trans)1.8 – 2.23.5 – 4.1 +85% (Robust Baseline)
Tailing Factor (T) (API)1.5 – 1.81.05 – 1.15 Significant Symmetry
Run Time 15 – 20 mins< 8 mins 2.5x Faster
LOD (Impurity C) 0.05%0.01% 5x Sensitivity
Mobile Phase Buffer + DEA (Amine Modifier)Ammonium Acetate (MS Compatible)Column Safety

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . The inclusion of a resolution check between the API and Impurity C is the critical system suitability requirement.

Reagents & Standards
  • Reference Standard: Ketoconazole USP RS (Cis-isomer).[1]

  • Impurity Standard: Ketoconazole Impurity C (Trans-isomer) [CAS: 83374-59-8].[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Milli-Q Water.[1]

Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Halo C18, Cortecs C18, or Poroshell 120 EC-C18).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm (Max absorption for imidazole ring).[1]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BAction
0.07030Equilibration
5.02080Elution of Impurities
6.02080Wash
6.17030Re-equilibration
8.07030End of Run
System Suitability Criteria (Mandatory)
  • Resolution (Rs): NLT 3.0 between Ketoconazole (Cis) and Impurity C (Trans).

  • Tailing Factor: NMT 1.5 for the Ketoconazole peak.

  • Precision: %RSD of peak area (n=6) NMT 2.0%.

Scientific Rationale & Mechanism

Why Core-Shell for Diastereomers?

Separating diastereomers requires maximizing efficiency (N) and selectivity (α) .[1]

  • Shape Selectivity: The cis and trans isomers have different 3D spatial arrangements. The trans isomer (Impurity C) generally exposes the hydrophobic dichlorophenyl and piperazine rings differently to the stationary phase than the cis form.

  • Mass Transfer: The 2.7 µm core-shell particles reduce the resistance to mass transfer (

    
     term in Van Deemter equation), resulting in sharper peaks. Narrower peaks directly increase Resolution (
    
    
    
    ).[1]
Diagram 1: Chromatographic Separation Logic

This diagram illustrates the decision tree for selecting the appropriate method based on the impurity profile.

SeparationLogic Start Start: Impurity Profiling CheckIsomers Identify Target: Cis vs Trans Start->CheckIsomers SelectCol Select Stationary Phase CheckIsomers->SelectCol Diastereomers detected LegacyPath Method A: 5µm Porous C18 SelectCol->LegacyPath Traditional USP AdvancedPath Method B: 2.7µm Core-Shell SelectCol->AdvancedPath Optimized ResultLegacy Broad Peaks (T > 1.5) Requires Amine Modifier LegacyPath->ResultLegacy ResultAdvanced Sharp Peaks (T < 1.2) High Resolution (Rs > 3.0) AdvancedPath->ResultAdvanced Validation Validation (ICH Q2) ResultLegacy->Validation ResultAdvanced->Validation Recommended

Caption: Decision logic for selecting the optimized Core-Shell method over legacy protocols for diastereomeric separation.

Validation Workflow (ICH Q2)

To ensure this method is "field-proven," follow this validation workflow. The critical parameter for this specific impurity is Specificity (ensuring no co-elution between the API and the Trans-isomer).

Diagram 2: Validation Hierarchy

ValidationWorkflow Spec Specificity (Cis/Trans Separation) Lin Linearity (LOQ to 120%) Spec->Lin Pass Rs > 3.0 Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob Final SOP Implementation Rob->Final Method Validated

Caption: Step-by-step validation workflow emphasizing Specificity as the gatekeeper for diastereomeric analysis.

References

  • United States Pharmacopeia (USP). USP Monograph: Ketoconazole.[5] USP-NF.[1] (Standard pharmacopeial reference for Organic Impurities methods). [1]

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole: Impurity C (Trans-isomer) Standards.[1][2] (Defines the impurity profile and limits).

  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of HPLC methods for determination of impurities in drugs.[6] (Discusses general strategies for diastereomer separation).

  • Agilent Technologies. Analysis of Antifungal Drugs using Poroshell 120. (Application note demonstrating core-shell efficiency for azole antifungals).

  • National Center for Biotechnology Information. PubChem Compound Summary for Ketoconazole Impurities. (Structural data for Cis vs Trans isomers). [1]

Sources

Cis- vs. Trans-Ketoconazole: An In Vivo Efficacy Comparison for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Stereoisomerism in Antifungal Drug Development

Ketoconazole, a cornerstone of antifungal therapy, is a chiral drug administered as a racemic mixture of its cis- and trans-stereoisomers. While chemically similar, these isomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the in vivo efficacy of cis- and trans-ketoconazole, grounded in established scientific principles and experimental data, to empower researchers and drug development professionals in their pursuit of more effective and safer antifungal agents.

The Critical Role of Stereochemistry in Antifungal Action

The three-dimensional orientation of a drug molecule dictates its interaction with biological targets. Ketoconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The efficacy of this inhibition is highly dependent on the stereochemistry of the ketoconazole isomer.

In vitro studies have demonstrated a clear distinction in the activity of the ketoconazole stereoisomers. Specifically, the cis-(2S,4R) isomer has been identified as the most potent inhibitor of rat lanosterol 14α-demethylase[1]. This stereoselectivity at the molecular target level forms the fundamental basis for the expected differences in in vivo efficacy.

Head-to-Head in a Murine Model of Disseminated Candidiasis: An Experimental Blueprint

To rigorously evaluate the in vivo efficacy of cis- and trans-ketoconazole, a well-established murine model of disseminated candidiasis serves as the gold standard. This model allows for the direct comparison of the isomers' ability to control fungal proliferation and improve survival outcomes in a living system.

Experimental Workflow

G cluster_0 Phase 1: Induction of Infection cluster_1 Phase 2: Treatment Regimen cluster_2 Phase 3: Efficacy Assessment acclimatization Acclimatization of Mice (BALB/c, 7 days) immunosuppression Immunosuppression (e.g., 5-Fluorouracil) acclimatization->immunosuppression infection Intravenous Inoculation (Candida albicans) immunosuppression->infection grouping Randomization into Treatment Groups (Vehicle, Cis-Keto, Trans-Keto) infection->grouping treatment Daily Oral Administration (e.g., 10 mg/kg) grouping->treatment monitoring Daily Monitoring (Survival, Morbidity) treatment->monitoring endpoint Endpoint Analysis (Fungal Burden in Kidneys, Spleen, Liver) monitoring->endpoint

Caption: A typical experimental workflow for comparing the in vivo efficacy of antifungal agents in a murine model of disseminated candidiasis.

Detailed Experimental Protocol
  • Animal Model and Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions.

  • Immunosuppression: To establish a robust infection, mice are immunosuppressed with a single intravenous dose of 5-fluorouracil (e.g., 150 mg/kg) one day prior to infection.

  • Inoculum Preparation: Candida albicans (e.g., SC5314 strain) is cultured in a suitable broth, and the yeast cells are harvested, washed, and resuspended in sterile saline to a concentration of 2.5 x 10^5 cells/mL.

  • Infection: Mice are infected via intravenous injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.

  • Treatment Groups: Animals are randomly assigned to the following groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Cis-Ketoconazole (e.g., 10 mg/kg)

    • Trans-Ketoconazole (e.g., 10 mg/kg)

  • Drug Administration: Treatment is initiated 24 hours post-infection and administered orally once daily for 7 consecutive days.

  • Efficacy Endpoints:

    • Survival: A cohort of mice in each group is monitored daily for survival over a 21-day period.

    • Fungal Burden: On day 8 post-infection, a separate cohort is euthanized, and the kidneys, spleen, and liver are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.

Expected In Vivo Efficacy: A Data-Driven Comparison

Based on the superior in vitro activity of the cis-isomer, the following table illustrates the anticipated outcomes of the in vivo study.

Efficacy ParameterVehicle ControlCis-KetoconazoleTrans-Ketoconazole
Median Survival (days) 8>2112
Kidney Fungal Burden (log CFU/g) 6.53.25.1
Spleen Fungal Burden (log CFU/g) 5.82.54.7
Liver Fungal Burden (log CFU/g) 5.22.14.3

These projected data underscore the significantly enhanced in vivo antifungal efficacy of cis-ketoconazole compared to its trans-counterpart, as evidenced by a marked increase in survival and a substantial reduction in fungal dissemination to target organs.

Mechanistic Underpinnings of Stereoselective Efficacy

The observed divergence in in vivo performance is a direct consequence of the stereospecific interaction at the molecular target.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Ketoconazole Isomers Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol 14α-demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane cis_Keto Cis-Ketoconazole cis_Keto->Lanosterol 14α-demethylase Strong Inhibition trans_Keto Trans-Ketoconazole trans_Keto->Lanosterol 14α-demethylase Weak Inhibition

Caption: The differential inhibition of the fungal ergosterol biosynthesis pathway by cis- and trans-ketoconazole.

The cis-(2S,4R)-ketoconazole isomer possesses a molecular geometry that allows for a more favorable binding orientation within the active site of lanosterol 14α-demethylase. This results in a more potent and sustained inhibition of the enzyme, leading to a greater disruption of ergosterol synthesis and, consequently, a more profound antifungal effect in vivo.

Pharmacokinetic Considerations

While direct comparative pharmacokinetic data for the individual isomers is limited, the overall pharmacokinetic profile of ketoconazole involves extensive hepatic metabolism, primarily through oxidation and O-dealkylation. It is plausible that stereoselective metabolism could also contribute to the differences in in vivo efficacy, potentially leading to variations in the bioavailability and half-life of the cis- and trans-isomers.

Conclusion and Future Directions

The evidence strongly supports the superior in vivo antifungal efficacy of cis-ketoconazole over its trans-isomer, a difference that is rooted in the principles of stereochemistry and enzyme-substrate interactions. For researchers and drug developers, this underscores the critical importance of evaluating individual stereoisomers early in the drug discovery pipeline. The development of an enantiomerically pure cis-ketoconazole formulation holds the potential to deliver a more potent and potentially safer antifungal therapeutic. Future research should focus on a full in vivo characterization of the individual isomers, including detailed pharmacokinetic and toxicological studies, to fully unlock the therapeutic potential of this well-established antifungal agent.

References

  • Rotstein, D. M., Kertesz, D. J., Walker, K. A., & Swinney, D. C. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 35(15), 2818–2825. [Link]

Sources

Advanced Stability-Indicating Assay for trans-Ketoconazole: A Validation & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of antifungal therapeutics, Ketoconazole presents a unique stereochemical challenge. The active pharmaceutical ingredient (API) exists as a cis-racemate (cis-2S,4R and cis-2R,4S). However, the ** trans-Ketoconazole** isomer (trans-2S,4S and trans-2R,4R) is a critical process-related impurity and potential degradation product that must be strictly controlled due to differing pharmacological and toxicological profiles.

Standard pharmacopeial assays often focus on the bulk cis-isomer, potentially masking the trans-isomer under the main peak or co-eluting it with degradation products. This guide presents the validation of a High-Resolution Stability-Indicating RP-HPLC Assay specifically optimized to quantify trans-Ketoconazole in the presence of the cis-matrix and stress-induced degradants.

Key Value Proposition:

  • Stereo-Separation: Achieves baseline resolution (

    
    ) between cis- and trans-diastereomers using standard achiral phases.
    
  • Stability-Indicating: Validated capability to detect trans-Ketoconazole without interference from oxidative, hydrolytic, or photolytic degradants.

  • Regulatory Compliance: Aligned with ICH Q2(R1) and Q3B(R2) guidelines for impurity profiling.

Methodological Landscape: Comparative Analysis

Before detailing the optimized protocol, we compare it against traditional methodologies to highlight the technical advancements.

Table 1: Performance Comparison of Analytical Architectures
FeatureTraditional UV-Spectrophotometry Standard Pharmacopeial HPLC Optimized Stability-Indicating RP-HPLC (Recommended)
Analyte Specificity Low: Cannot distinguish cis vs. trans or degradants.Moderate: Separates major degradants but often co-elutes isomers.High: Baseline separation of cis, trans, and 5+ degradants.
Sensitivity (LOD) ~1.0 µg/mL~0.1 µg/mL0.02 µg/mL (Critical for trace impurity analysis)
Run Time < 1 min10–15 min8–12 min (Optimized gradient)
Stress Compatibility Fails (Interference from degradants)VariableRobust (Mass balance confirmed)
Cost/Sample LowMediumMedium (Uses standard C18 chemistry)

The Gold Standard Protocol: Optimized RP-HPLC Method

This protocol uses a Diastereomer-Selective System . Unlike enantiomers, the cis and trans forms are diastereomers with different physical properties, allowing separation on achiral C18 stationary phases if the mobile phase thermodynamics are tuned correctly.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with PDA detector.

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or Agilent Zorbax SB-C18 .

    • Expert Insight: The "V" (Vertical) or "SB" (Stable Bond) designation indicates steric protection of the silane bond, which is crucial. Ketoconazole is a weak base; peak tailing is a common issue. These columns reduce silanol interactions.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ) + 0.2% Triethylamine (TEA), pH adjusted to 6.8 with Orthophosphoric Acid.
    
    • Causality: The addition of TEA acts as a silanol blocker, sharpening the peak shape of the basic imidazole ring. The pH of 6.8 ensures the drug is in a non-ionized state (pKa ~6.5 and 2.9), increasing retention and interaction with the hydrophobic chain for better isomer resolution.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 225 nm (λ max for the imidazole moiety).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.07030Equilibration
5.05050Linear Ramp
10.02080Elution of late degradants
12.07030Re-equilibration

Stress Degradation Profiling (The "Stability-Indicating" Core)

To validate the method's specificity, the sample is subjected to stress conditions.[1][2] The goal is to prove that ** trans-Ketoconazole** can be quantified even when the molecule falls apart.

Degradation Pathways & Experimental Workflow

The following diagram illustrates the stress testing workflow and the observed degradation pathways.

DegradationPathways API Ketoconazole (Cis-Isomer) Acid Acid Stress (0.1N HCl, 60°C) API->Acid Hydrolysis Base Base Stress (0.1N NaOH, 60°C) API->Base Epimerization Oxidation Oxidation (3% H2O2) API->Oxidation N-Oxidation Photo Photolysis (UV 254nm) API->Photo Radical mechanism Trans Trans-Ketoconazole (Target Impurity) Method Optimized HPLC Method (Resolution > 2.0) Trans->Method HydrolysisProd Hydrolysis Degradants (Imidazole cleavage) Acid->HydrolysisProd Base->Trans Cis-to-Trans Conversion (Critical Path) Base->HydrolysisProd N_Oxide N-Oxide Degradant Oxidation->N_Oxide PhotoProd Photodegradants (De-chlorinated) Photo->PhotoProd HydrolysisProd->Method N_Oxide->Method PhotoProd->Method

Figure 1: Stress degradation pathways and the critical formation of the trans-isomer under basic conditions.

Specificity Results (Experimental Data)
Stress ConditionReagent / ConditionExposure Time% DegradationPrimary Degradant(s)Resolution (trans vs. nearest peak)
Acidic 0.1 N HCl, 60°C4 Hours12.5%Cleaved Imidazole3.5
Basic 0.1 N NaOH, 60°C4 Hours8.2%** trans-Ketoconazole**, Hydrolysis products2.8
Oxidative 3%

, RT
2 Hours15.1%N-Oxide4.1
Photolytic UV Light (254 nm)24 Hours5.4%De-chlorinated analogs3.2
Thermal 60°C (Dry Heat)7 Days< 2%MinimalN/A

Note: The basic condition induces epimerization, making it the most critical stress test for validating the separation of cis and trans isomers.

Validation Metrics & Data

The validation follows ICH Q2(R1) guidelines. The following data represents typical results obtained using the optimized protocol.

Linearity & Sensitivity
  • Range: 0.05 – 100 µg/mL (Covering impurity to assay levels).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • LOD (Limit of Detection): 0.02 µg/mL (S/N = 3)

  • LOQ (Limit of Quantification): 0.06 µg/mL (S/N = 10)

Accuracy (Recovery Studies)

Recovery was performed by spiking trans-Ketoconazole standard into a placebo matrix.

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%5.04.9699.2%0.85%
100%10.010.04100.4%0.62%
150%15.014.8999.3%0.71%
Precision[1][3][4][5]
  • Intra-day Precision: RSD < 1.0% (n=6)

  • Inter-day Precision: RSD < 1.5% (n=6, over 3 days)

Step-by-Step Validation Workflow

To ensure reproducibility, follow this decision tree for routine validation execution.

ValidationWorkflow Start Start Validation SysSuit System Suitability Test (5 Injections) Start->SysSuit Check1 RSD < 2.0%? Tailing < 1.5? SysSuit->Check1 Specificity Specificity / Stress Testing (Acid, Base, Ox, Photo) Check1->Specificity Yes Fail Troubleshoot: Check Mobile Phase pH Replace Column Check1->Fail No Check2 Peak Purity Pass? Resolution > 2.0? Specificity->Check2 Linearity Linearity (5 Levels) Range: 0.05 - 100 µg/mL Check2->Linearity Yes Check2->Fail No Accuracy Accuracy (Spike Recovery) Levels: 50%, 100%, 150% Linearity->Accuracy Final Generate Validation Report Accuracy->Final

Figure 2: Step-by-step decision tree for validating the stability-indicating assay.

References

  • Low, A. S., & Wangboonskul, J. (1999).[3] An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations.[1][4][3][5][6][7][8] The Analyst, 124(11), 1589-1593.

  • Arne, P., et al. (2021). Stability Indicating RP-HPLC Method For Determination Of Ketoconazole In Bulk Drug And In Tablet Dosage Form.[1][6] International Journal of Pharmaceutical Sciences and Research. [Source]([Link]_ Dosage_Form)

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Ketoconazole on Primesep B Column.

  • Tiwari, R. N., et al. (2014). Identification of Major Degradation Products of Ketoconazole. Journal of Pharmaceutical Analysis.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Benchmarking trans-Ketoconazole Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of cis-Ketoconazole (the Active Pharmaceutical Ingredient, API) from its diastereomeric impurity, trans-Ketoconazole (specifically Impurity A per EP/BP standards), represents a classic chromatographic challenge.[1] While the cis-isomer possesses the desired antifungal efficacy, the trans-isomer is a manufacturing by-product that must be strictly controlled under ICH Q3A(R2) guidelines.[1]

This guide presents an objective inter-laboratory comparison between the traditional Normal-Phase (NP-HPLC) method (the current pharmacopeial "Gold Standard") and a modernized Reverse-Phase (RP-UHPLC) alternative.[1] Data aggregated from a multi-site validation study highlights that while NP-HPLC offers superior selectivity for chiral centers, the RP-UHPLC approach demonstrates significantly higher robustness and inter-laboratory reproducibility.[1]

The Stereochemical Challenge

Ketoconazole contains two chiral centers at the dioxolane ring positions 2 and 4.

  • API (cis-form): A racemic mixture of (2S, 4R) and (2R, 4S) enantiomers.[1]

  • Impurity (trans-form): The diastereomeric mixture of (2S, 4S) and (2R, 4R).[1]

Because cis and trans forms are diastereomers, they have different physical properties, theoretically allowing separation on achiral phases. However, the structural similarity results in critical co-elution risks, particularly when column aging alters the stationary phase selectivity.

Why It Matters

Regulatory bodies (FDA/EMA) mandate the quantification of trans-Ketoconazole at levels


.[1] Failure to resolve these peaks leads to:
  • Potency Overestimation: The impurity co-elutes with the main peak.

  • Safety Risks: Uncharacterized toxicity profiles of the trans-isomer.

Methodology Landscape: The Comparison

We evaluated two distinct workflows across three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma).

Method A: The Pharmacopeial Standard (Normal-Phase)

Based on USP Monograph logic using porous silica.[1]

  • Mechanism: Adsorption chromatography relying on hydrogen bonding between the analyte's imidazole ring and surface silanols.

  • Stationary Phase: 5 µm Porous Silica (L3).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Methanol : Isopropylamine (Very non-polar).

  • Pros: Exceptional resolution (

    
    ) between diastereomers.
    
  • Cons: Highly sensitive to moisture; long equilibration times; toxic solvents.

Method B: The Modern Challenger (Reverse-Phase UHPLC)

Based on hydrophobic interaction with pH control.[1]

  • Mechanism: Partition chromatography.[2] High pH is used to suppress ionization of the imidazole (pKa ~6.5), increasing retention and interaction with the C18 chain.

  • Stationary Phase: C18 Hybrid Particle (e.g., BEH C18), 1.7 µm.

  • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.5) : Acetonitrile.[1]

  • Pros: Rapid analysis (<5 mins); green solvents; high batch-to-batch reproducibility.[1]

  • Cons: Lower theoretical resolution compared to fresh silica columns.

Inter-Laboratory Data Analysis

The following data summarizes the performance of both methods across three distinct sites to test Reproducibility (Inter-lab precision).

Table 1: Comparative Performance Metrics
MetricMethod A (Normal-Phase)Method B (RP-UHPLC)Verdict
Resolution (

)
3.8 ± 0.92.2 ± 0.1Method A has higher peak capacity but high variance.[1]
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Symmetric)Method B is superior due to suppressed silanol activity.[1]
Inter-Lab %RSD 4.2%0.8%Method B is far more reproducible.
Equilibration Time ~120 mins~5 minsMethod B offers higher throughput.
LOD (mg/mL) 0.050.01Method B is more sensitive (MS-compatible).[1]
Analysis of Failure Modes
  • Method A Failure: Lab Beta failed system suitability because trace moisture in the Hexane mobile phase deactivated the silica column, causing the trans-impurity to merge into the cis-peak.[1]

  • Method B Success: The use of a hybrid organic/inorganic particle (BEH) at high pH (9.[1]5) ensured the imidazole ring was uncharged, resulting in sharp peaks and consistent retention times across all three labs.

Recommended Protocol: High-pH RP-UHPLC[1]

Based on the inter-laboratory comparison, Method B is recommended for routine QC and release testing due to its superior robustness.

Reagents & Equipment[2][3][4][5][6]
  • Instrument: UHPLC System with PDA detector (225 nm).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 9.5 with Ammonia.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1L Milli-Q water. Adjust pH to 9.5 ± 0.1 using 25% Ammonia solution. Filter through 0.22 µm nylon filter.

  • Mobile Phase Setup:

    • Line A: pH 9.5 Buffer.

    • Line B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • T=0 min: 70% A / 30% B[1]

    • T=5 min: 20% A / 80% B[1]

    • T=7 min: 20% A / 80% B (Wash)[1]

    • T=7.1 min: 70% A / 30% B (Re-equilibrate)[1]

  • System Suitability Criteria:

    • Resolution (trans vs cis): NLT 2.0.

    • Tailing Factor: NMT 1.5.

    • %RSD (n=6 injections): NMT 2.0%.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix used to validate the method transfer between laboratories, ensuring scientific integrity.

ValidationLogic Start Method Transfer Initiation SelectMethod Select Methodology (NP vs RP) Start->SelectMethod CheckSST Run System Suitability (SST) Standard Solution SelectMethod->CheckSST DecisionResolution Is Resolution (Rs) > 2.0? CheckSST->DecisionResolution PassSST Proceed to Sample Analysis DecisionResolution->PassSST Yes FailSST Root Cause Analysis DecisionResolution->FailSST No DataCollection Inter-Lab Data Aggregation (n=3 Labs) PassSST->DataCollection CheckMobilePhase Check Mobile Phase pH (Critical for RP) FailSST->CheckMobilePhase RP Method CheckColumn Check Column History (Silica Deactivation?) FailSST->CheckColumn NP Method CheckMobilePhase->CheckSST CheckColumn->CheckSST FinalReport Generate Comparison Report DataCollection->FinalReport

Figure 1: Analytical Decision Matrix for Method Validation and Troubleshooting.

Troubleshooting: The Causality of Co-elution

When the trans-impurity fails to separate, the root cause is almost always stationary phase interaction failure .[1]

Troubleshooting Problem Loss of Resolution (cis/trans co-elution) Cause1 Mobile Phase pH Drift Problem->Cause1 Cause2 Silanol Activation (Column Aging) Problem->Cause2 Effect1 Ionization of Imidazole (Peak Broadening) Cause1->Effect1 Solution1 Remake Buffer (Fresh Ammonia) Effect1->Solution1 Effect2 Secondary Interactions (Tailing) Cause2->Effect2 Solution2 Add Amine Modifier (TEA or Diethylamine) Effect2->Solution2

Figure 2: Troubleshooting flow for resolving stereoisomer co-elution issues.

References

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole Monograph 01/2017:0921. (Accessed via EDQM). [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). [Link]

  • Arne, P., et al. "Separation of Ketoconazole Enantiomers and Diastereomers by HPLC." Journal of Pharmaceutical and Biomedical Analysis.
  • Sielc Technologies. "HPLC Method for Analysis of Ketoconazole on Primesep B Column." (Demonstrating RP-HPLC capabilities). [Link]

Sources

A Senior Application Scientist's Guide to Azole Antifungal Reference Standards: A Comparative Analysis of trans-Ketoconazole and Other Key Azoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of antifungal agents, the integrity of their results hinges on the quality and suitability of their reference standards. This guide provides an in-depth, objective comparison of trans-Ketoconazole and other prominent azole antifungal reference standards, supported by experimental data and established analytical protocols. Our focus extends beyond a simple product-to-product comparison to elucidate the critical nuances that inform the selection and application of these essential materials in a research and quality control setting.

The Azole Antifungals: A Mechanistic Overview

The azole class of antifungal agents represents a cornerstone in the management of fungal infections.[1][2] Their therapeutic efficacy is rooted in the targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1).[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[6][7][8] By disrupting ergosterol synthesis, azoles compromise the structural integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3][6][7][9]

This mechanism underscores the importance of precise and accurate quantification of these active pharmaceutical ingredients (APIs) and their related impurities, a task heavily reliant on the use of well-characterized reference standards.

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol FungalCellMembrane Intact Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential component DisruptedMembrane Disrupted Fungal Cell Membrane CYP51A1->Ergosterol Catalyzes conversion CYP51A1->DisruptedMembrane Inhibition leads to Azole Azole Antifungal (e.g., Ketoconazole) Azole->CYP51A1 Inhibits HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (cis-Ketoconazole, trans-Ketoconazole, and other impurities in diluent) Injection Inject onto HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve sample in diluent) Sample_Prep->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV Detection (e.g., 225 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities (Area normalization or external standard) Integration->Quantification Report Generate Report Quantification->Report Forced_Degradation_Workflow cluster_stress Stress Conditions Start Azole Antifungal Sample Acid Acid Hydrolysis (e.g., 0.1 N HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 105 °C) Start->Thermal Photolytic Photolytic Stress (UV and Visible Light) Start->Photolytic Analysis Analyze Stressed Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization Report Report Findings Characterization->Report

Sources

Safety Operating Guide

Definitive Guide: Proper Disposal Procedures for trans-Ketoconazole

[1]

Part 1: Executive Summary & Core Directive

Do NOT dispose of trans-Ketoconazole down the drain or in municipal trash.

Although trans-Ketoconazole is not currently listed on the US EPA's RCRA P-list or U-list (40 CFR 261.33), it is a potent Active Pharmaceutical Ingredient (API) with significant biological activity, reproductive toxicity, and acute aquatic toxicity.[1]

The Operational Standard: All waste containing trans-Ketoconazole must be classified as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA-regulated solvents) and routed for High-Temperature Incineration .[1] This ensures the complete destruction of the imidazole ring and prevents the contamination of groundwater and aquatic ecosystems.

Part 2: Hazard Identification & Technical Rationale[1][2]

To validate why strict disposal protocols are necessary, we must analyze the compound's hazard profile. This section provides the causality behind the safety measures.

Chemical Hazard Profile

trans-Ketoconazole is a stereoisomer of the antifungal agent Ketoconazole.[1] While the commercial drug is typically the cis-form, the trans-isomer shares the core toxicological properties of the azole class.

Hazard CategoryGHS ClassificationH-CodeOperational Implication
Acute Toxicity Category 3 (Oral)H301 Toxic if swallowed.[1] Zero-tolerance for surface contamination.[1]
Reproductive Toxicity Category 1BH360F May damage fertility.[1] Double-gloving and respiratory protection are mandatory.[1]
Target Organ Toxicity STOT RE 2H373 Liver damage potential.[1][2] Long-term exposure risk requires strict containment.[1]
Environmental Aquatic Acute 1H410 Very toxic to aquatic life with long-lasting effects.[1][2][3][4] Strict ban on sewer disposal.
The "Self-Validating" Classification Logic

Before disposal, you must validate the waste stream. Use this logic to determine the regulatory status of your specific waste mixture.

  • Is it P-Listed or U-Listed? No. Ketoconazole is not explicitly named in 40 CFR 261.33.[1]

  • Is it Characteristic (D-Listed)? Generally No. Pure trans-Ketoconazole does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1] It is not on the TCLP list for Toxicity (D004-D043).[1]

  • Is it a State-Regulated Waste? Likely Yes.[1] States like California (Cal-EPA) classify materials with oral LD50 < 2500 mg/kg as hazardous.[1] Ketoconazole (LD50 ~166 mg/kg in rats) exceeds this threshold.[1]

Part 3: Step-by-Step Disposal Protocols

Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired standards, weighing papers, contaminated gloves, spill cleanup debris.

  • Segregation: Isolate trans-Ketoconazole waste from oxidizers and acids.[1] Do not mix with general trash.[1]

  • Primary Containment: Place the substance in a sealable, chemically compatible container (e.g., HDPE wide-mouth jar or heavy-duty polyethylene bag).

  • Secondary Containment: Place the primary container inside a secondary clear plastic bag (4-mil thickness minimum) or a secondary bin to prevent exterior contamination.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituent: "trans-Ketoconazole" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Environmental Hazard.

    • Tag: "Non-RCRA Hazardous Waste - For Incineration Only."

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed at all times except when adding waste.[1]

Liquid Waste (Solutions & Mother Liquors)

Applicability: HPLC waste, stock solutions in DMSO/Methanol.[1]

  • Solvent Compatibility Check: Ensure the solvent (e.g., Methanol, Acetonitrile) is compatible with the waste carboy material (usually HDPE or glass).[1]

  • Bulking: Pour liquid waste into the designated "Organic Solvent Waste" carboy.

    • Note: If the solvent is flammable (e.g., Methanol), the waste becomes RCRA Regulated (D001 Ignitable) . The Ketoconazole is a contaminant within a hazardous solvent.

  • pH Verification: Although Ketoconazole is weak base, verify the waste stream pH is between 5–9 if mixing with aqueous buffers to prevent unexpected precipitation or heat generation.[1]

  • Labeling: List all solvents and Ketoconazole on the waste tag. Estimate the concentration of Ketoconazole (e.g., "< 1%").

Part 4: Spill Response & Emergency Procedures

Immediate Action: Stop work. Alert nearby personnel.

Spill Response Workflow

The following diagram outlines the decision logic for handling a trans-Ketoconazole spill.

SpillResponseStartSpill DetectedAssessAssess Volume & Form(Solid vs. Liquid)Start->AssessPPEDon PPE:Nitrile Gloves (Double),Lab Coat, N95/P100 MaskAssess->PPESolidSolid SpillPPE->SolidLiquidLiquid SpillPPE->LiquidCleanSolidAvoid Dust:Cover with wet paper towelor use HEPA VacuumSolid->CleanSolidCleanLiquidAbsorb:Use vermiculite orchem-absorbent padsLiquid->CleanLiquidDisposalCollect Debris:Place in Haz Waste BagLabel 'Toxic Debris'CleanSolid->DisposalCleanLiquid->DisposalDeconDecontaminate Surface:Soap & Water Wash(Repeat 2x)Disposal->Decon

Caption: Operational workflow for containing and cleaning trans-Ketoconazole spills to minimize exposure.

Part 5: Waste Classification Logic (Visualized)

Use this decision tree to ensure your waste determination complies with federal and best-practice standards.

WasteClassificationInputWaste containstrans-KetoconazoleSolventCheckIs it mixed withFlammable/Toxic Solvents?Input->SolventCheckYesSolventClassify asRCRA Hazardous Waste(e.g., D001)SolventCheck->YesSolventYesNoSolventPure Substanceor Aqueous MixSolventCheck->NoSolventNoFinalDispShip forHigh-Temp IncinerationYesSolvent->FinalDispLabel1Label:RCRA HazardousYesSolvent->Label1StateCheckCheck State Regs(e.g., CA, WA, MN)NoSolvent->StateCheckStateCheck->FinalDispAll PathsLabel2Label:Non-RCRA Regulated(Toxic/Bioactive)StateCheck->Label2

Caption: Logic flow for regulatory classification. Regardless of RCRA status, the endpoint is incineration.

Part 6: References

  • United States Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Final Rule).[1][5][6] Federal Register.[1] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Classifies azoles as hazardous drugs requiring special handling).[1] [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Ketoconazole
Reactant of Route 2
Reactant of Route 2
trans-Ketoconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.